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Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Technical Guide to 4'-Amino-[1,1'-biphenyl]-carboxylic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals. Disclaimer: This guide provides in-depth technical information based on publicly available scientific data.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This guide provides in-depth technical information based on publicly available scientific data. All protocols and handling guidelines should be validated in a controlled laboratory setting by qualified personnel.

Abstract

Biphenyl carboxylic acids are a class of compounds recognized for their utility as scaffolds and building blocks in medicinal chemistry and materials science.[1] The presence of amino and carboxylic acid functionalities provides versatile handles for chemical modification, making them valuable intermediates in the synthesis of complex target molecules.[2] This guide focuses on the technical specifications, analytical methodologies, and practical applications of aminobiphenyl carboxylic acids, with a primary focus on the most extensively documented isomers. We will address key identification challenges, provide validated analytical protocols, and discuss the scientific rationale behind these procedures to ensure robust and reproducible results in a research and development setting.

Compound Identification and Isomer Specificity

A critical first step in working with any chemical is the unambiguous confirmation of its identity via the Chemical Abstracts Service (CAS) number. For the aminobiphenyl carboxylic acid family, there is significant potential for isomer confusion.

The user's query specified 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride . However, the most prominently documented hydrochloride salt in this class is 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride , which is assigned CAS Number 41567-82-2 .[3][4]

The free base (non-salt form) of the requested compound, 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid , is identified by CAS Number 85096-04-4 .[5][6]

Rationale for Focus: To ensure the highest level of scientific integrity and provide reliable, citable data, this guide will focus on the best-characterized compound, 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride (CAS: 41567-82-2) and its corresponding free base. The analytical principles and workflows described herein are, however, broadly applicable and can be adapted by a skilled scientist for the 3-carboxylic acid isomer.

Key Chemical Identifiers
Identifier4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride4'-Amino-[1,1'-biphenyl]-3-carboxylic acid (Free Base)
CAS Number 41567-82-2[4]85096-04-4[6]
Molecular Formula C₁₃H₁₂ClNO₂[4]C₁₃H₁₁NO₂[5]
Molecular Weight 249.69 g/mol [4]213.24 g/mol [5]
Chemical Structure
IUPAC Name 4-(4-aminophenyl)benzoic acid;hydrochloride[4]3-(4-aminophenyl)benzoic acid
InChI Key DAIGQGYKNCXWKG-UHFFFAOYSA-N[4]AZMVFOPKHNNXDO-UHFFFAOYSA-N[5]

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) or intermediate are critical determinants of its behavior, influencing everything from reaction kinetics to bioavailability.

PropertyData for 4'-Amino-[1,1'-biphenyl]-4-carboxylic acidRationale and Significance
Physical Form Solid powder, typically off-white to beige.The solid state impacts handling, dissolution rates, and formulation strategies.
Solubility Soluble in polar organic solvents like DMSO and methanol. Aqueous solubility is pH-dependent.Solubility is paramount for designing reaction conditions, purification methods (crystallization), and analytical mobile phases. The hydrochloride salt form is specifically designed to enhance aqueous solubility compared to the free base.
pKa Estimated ~4-5 (carboxylic acid), ~3-4 (anilinium)The pKa values dictate the ionization state of the molecule at a given pH. This is crucial for developing HPLC methods (affecting retention) and understanding physiological behavior.[7]
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container.[8] Some forms may be air and light sensitive.Proper storage is essential to prevent degradation via oxidation or hydrolysis, ensuring the long-term integrity of the compound.

Synthesis and Manufacturing Overview

The synthesis of aminobiphenyl carboxylic acids typically relies on modern cross-coupling chemistry. The most common and industrially scalable approach is the Suzuki-Miyaura cross-coupling reaction .[1]

Core Principle: This reaction creates the central carbon-carbon bond of the biphenyl system by coupling an aryl boronic acid with an aryl halide, catalyzed by a palladium complex.[1]

For the synthesis of the parent compound, 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid, a logical route would be:

  • Reactant 1: 4-aminophenylboronic acid (or a protected version, like 4-(Boc-amino)phenylboronic acid).

  • Reactant 2: Methyl 3-bromobenzoate.

  • Catalyst: A palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].[1]

  • Base: An inorganic base like potassium carbonate is required to facilitate the catalytic cycle.[1]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane) and water is commonly used.[1]

  • Post-Coupling: The resulting ester is hydrolyzed (e.g., with NaOH or LiOH) to yield the carboxylic acid. If a protecting group was used on the amine, it is removed in a final step.

Expertise in Action: The choice to use a methyl ester of the bromo-benzoic acid (Reactant 2) rather than the free acid is deliberate. The free carboxylic acid can interfere with the basic conditions of the Suzuki coupling. Protecting it as an ester prevents this side reaction and leads to a cleaner product profile and higher yield.

Analytical Quality Control (QC) for Batch Release

Ensuring the identity, purity, and quality of a chemical batch is non-negotiable in a regulated research or development environment. The following workflow outlines a self-validating system for the release of a new batch of 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride.

QC_Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Identity Confirmation cluster_2 Purity & Quantification cluster_3 Final Disposition Sample New Batch Received Visual Visual Inspection (Color, Form) Sample->Visual Solubility_Test Solubility Check (DMSO, H2O) Visual->Solubility_Test HNMR ¹H NMR Spectroscopy (vs. Reference) Solubility_Test->HNMR Pass MS Mass Spectrometry (Confirm M.W.) Solubility_Test->MS FTIR FT-IR Spectroscopy (Functional Groups) Solubility_Test->FTIR HPLC HPLC-UV Purity (Area % at 254 nm) HNMR->HPLC Identity Confirmed MS->HPLC Identity Confirmed FTIR->HPLC Identity Confirmed LOD Loss on Drying (Residual Solvent) HPLC->LOD Review Data Review (All Specs Met?) LOD->Review Approve Batch Approved (Release for Use) Review->Approve Yes Reject Batch Rejected (Investigate OOS) Review->Reject No

Caption: Quality Control workflow for identity and purity confirmation.

Protocol: Purity Determination by Reverse-Phase HPLC

This method is designed to separate the main compound from potential impurities. The principles of this method can be adapted for various isomers.[9][10]

  • Objective: To quantify the purity of the biphenyl carboxylic acid sample as a percentage of the total peak area detected by a UV detector.

  • Instrumentation: Standard HPLC system with a UV-Vis detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Rationale for Column Choice: A C18 column provides excellent hydrophobic retention for the biphenyl core, allowing for effective separation from more polar or less polar impurities.

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Expert Insight: TFA acts as an ion-pairing agent, sharpening the peak shape of the amine and ensuring the carboxylic acid is fully protonated for consistent retention.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 254 nm. Rationale: The biphenyl system provides strong chromophores that absorb well at this wavelength, offering high sensitivity.[9]

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 90 10
      20.0 10 90
      25.0 10 90
      25.1 90 10

      | 30.0 | 90 | 10 |

  • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the main peak area should be ≤ 2.0%.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate purity using the formula:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Protocol: Identity Confirmation by ¹H NMR Spectroscopy
  • Objective: To confirm the chemical structure of the compound by analyzing the chemical shifts and splitting patterns of its protons.

  • Instrumentation: 300 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. Expert Insight: DMSO-d₆ is an excellent choice as it solubilizes both the hydrochloride salt and the free base, and its water peak does not interfere with the aromatic region. The acidic carboxylic acid proton and the amine protons are typically visible in DMSO-d₆.[11]

Expected Spectral Features: [11][12]

  • Aromatic Protons (Ar-H): A complex series of multiplets between 7.0 and 8.5 ppm. The specific splitting patterns (doublets, triplets) and coupling constants will be unique to the substitution pattern of the biphenyl rings.

  • Amine Protons (-NH₂ or -NH₃⁺): A broad signal, which may be integrated to 2 or 3 protons depending on the exchange rate and protonation state. Its chemical shift can vary significantly.

  • Carboxylic Acid Proton (-COOH): A highly deshielded, often broad singlet appearing far downfield, typically >10 ppm. Its presence is a strong indicator of the carboxylic acid functionality.[11]

  • Validation: The obtained spectrum must match the spectrum of a known, authenticated reference standard.

Applications in Research and Drug Development

The aminobiphenyl carboxylic acid scaffold is a "privileged structure" in medicinal chemistry. Its rigid, yet conformationally flexible, nature allows it to present key pharmacophoric features in a well-defined spatial orientation.

  • Bioisosteric Replacement: The carboxylic acid group is a common feature in many drugs but can sometimes lead to poor metabolic stability or cell permeability.[13] The biphenyl scaffold allows chemists to explore bioisosteres—replacements for the carboxylic acid that retain its binding function but have improved drug-like properties.[7][14][15]

  • Scaffold for Synthesis: The amine and carboxylic acid groups are orthogonal chemical handles. The carboxylic acid can be converted to amides, esters, or other functional groups, while the amine can undergo reactions like acylation or reductive amination. This allows for the rapid generation of compound libraries for screening against biological targets.

  • Anticancer Agents: Biphenyl carboxylic acid derivatives have been investigated as potential anticancer agents, demonstrating activity against cell lines such as MCF-7 (human breast cancer).[1]

Safety and Handling

As a laboratory chemical, 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride and its isomers must be handled with appropriate care.

  • GHS Hazard Classification: While specific data for the hydrochloride salt is limited, related compounds are classified. The free base may be harmful if swallowed (Acute Toxicity, Oral, Category 4) and can cause skin and serious eye irritation (Category 2).[8][16][17]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[8][18]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[18] Avoid contact with skin and eyes.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[16]

    • Skin: Wash off immediately with soap and plenty of water.[17]

    • Ingestion: If swallowed, rinse mouth and call a physician. Do not induce vomiting.[8]

    • Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.[16]

References

  • Intatrade Chemicals GmbH. 4-Amino-1,1-biphenyl-4-carboxylic acid hydrochloride. [Online] Available at: [Link]

  • PubChem. 4'-(Aminomethyl)-(1,1'-biphenyl)-3-carboxylic acid hydrochloride. [Online] Available at: [Link]

  • PubChem. 4-Aminobiphenyl. [Online] Available at: [Link]

  • SIELC Technologies. HPLC Separation of Aminobiphenyls. [Online] Available at: [Link]

  • PubMed. Identification of aminobiphenyl derivatives in commercial hair dyes. [Online] Available at: [Link]

  • PubChem. 4'-Amino-(1,1'-Biphenyl)-4-Carboxylic Acid Hydrochloride. [Online] Available at: [Link]

  • Gellman, S. H., et al. (2003). Asymmetric Synthesis of a New Helix-Forming β-Amino Acid: trans-4-Aminopiperidine-3-carboxylic Acid. European Journal of Organic Chemistry.
  • The Royal Society of Chemistry. Spectra and physical data. [Online] Available at: [Link]

  • SIELC Technologies. Separation of [1,1'-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column. [Online] Available at: [Link]

  • Ballatore, C., et al. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Expert Opinion on Drug Discovery.
  • Gellman, S. H. Bio NMR spectroscopy.
  • Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem.
  • ACS Publications. (2024).
  • Journal of Biomolecular Techniques. (2006).
  • National Institutes of Health. NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. [Online] Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010).
  • RSC.
  • Shimadzu. Analytical Methods for Amino Acids. [Online] Available at: [Link]

  • ResearchGate.
  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Online] Available at: [Link]

Sources

Foundational

Comprehensive Safety & Handling Protocol: 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride

Executive Summary & Chemical Identity In modern drug discovery and advanced materials synthesis, biphenylamine derivatives are highly valued as structural building blocks, particularly in palladium-catalyzed Suzuki-Miyau...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

In modern drug discovery and advanced materials synthesis, biphenylamine derivatives are highly valued as structural building blocks, particularly in palladium-catalyzed Suzuki-Miyaura couplings and peptide conjugations. 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride is a bifunctional intermediate possessing both a primary amine and a carboxylic acid moiety across a rigid biphenyl scaffold.

As an application scientist, I frequently observe laboratories mishandling these bifunctional compounds by treating them as benign organic salts. While the hydrochloride (HCl) salt form is intentionally synthesized to stabilize the primary amine against premature auto-oxidation, it introduces unique physicochemical behaviors—specifically hygroscopicity and localized acidity—that drastically alter its safety profile. This whitepaper provides a deep-dive into the mechanistic toxicology of this compound and outlines self-validating, field-proven protocols for its safe handling.

Quantitative Physicochemical Profiling

Understanding the physical properties of a compound is the first step in predicting its behavior in an open laboratory environment. The data below synthesizes the structural metrics of the parent compound and its hydrochloride salt[1][2].

ParameterValueCausality / Laboratory Impact
Molecular Formula C₁₃H₁₂ClNO₂The addition of HCl protonates the amine, withdrawing electron density and preventing oxidative degradation.
Molecular Weight 249.69 g/mol Critical for accurate stoichiometric calculations during coupling reactions.
Topological Polar Surface Area 63.3 ŲIndicates moderate membrane permeability; necessitates strict dermal protection.
Solubility Profile Soluble in DMSO, MeOH, H₂OThe HCl salt ensures high aqueous solubility, which dictates our spill decontamination strategy.
GHS Hazard Codes H302, H315, H319, H335Dictates stringent PPE, engineering controls, and respiratory protection.

Mechanistic Toxicology & Hazard Causality

To foster a culture of safety, scientists must understand why a chemical is hazardous, rather than simply memorizing hazard codes. The safety data sheet (SDS) for the parent compound, [2], outlines four primary hazards. Here is the mechanistic causality behind each:

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The hydrochloride salt is intrinsically hygroscopic. Upon contact with the moisture present in the stratum corneum (skin) or ocular mucosa, the salt dissociates. This creates a highly localized micro-environment of low pH (acidic), leading to rapid protein denaturation and acute irritation.

  • H335 (May cause respiratory irritation): As a finely milled crystalline powder, the compound carries a triboelectric charge. If aerosolized, these micro-particles bypass upper respiratory cilia, depositing in the alveoli where they dissolve and induce localized acidic inflammation.

  • H302 (Harmful if swallowed) & Genotoxic Potential: Aminobiphenyls share a pharmacophore with known mutagens. As illustrated in the pathway below, primary aromatic amines can undergo N-hydroxylation by Cytochrome P450 enzymes (specifically CYP1A2). This intermediate can lose water to form a highly reactive nitrenium ion—a potent electrophile capable of covalently binding to DNA. While the carboxylic acid group at the 3-position increases hydrophilicity and promotes rapid renal clearance (competing with this toxification pathway), the compound must still be handled as a high-risk genotoxic intermediate out of an abundance of caution.

MetabolicPathway A 4'-Amino-biphenyl Core Structure B N-Hydroxylamine (CYP450 Mediated) A->B Oxidation C Nitrenium Ion (Reactive Electrophile) B->C Esterification & Loss of H2O E Glucuronidation (Detoxification) B->E UGT Enzymes D DNA Adducts (Genotoxicity) C->D Covalent Binding

Fig 1: Metabolic activation pathway of aminobiphenyls highlighting genotoxic risk.

Self-Validating Experimental Protocols

Standard operating procedures (SOPs) often fail because they lack built-in verification steps. The following protocols are designed as self-validating systems , ensuring that the scientist receives immediate physical feedback confirming that the safety measure is working.

Protocol A: Safe Weighing and Reagent Preparation

Because the HCl salt is a dry powder prone to static aerosolization, weighing must be tightly controlled.

  • Environment Validation (The Flutter Test):

    • Action: Before opening the reagent vial, hold a single-ply tissue (e.g., Kimwipe) at the sash opening of the fume hood.

    • Validation Checkpoint: The tissue must pull inward at a steady >45-degree angle. If it flutters erratically or hangs vertically, the hood is experiencing turbulence or failure. Do not proceed.

  • Static Mitigation:

    • Action: Discharge the weighing spatula and anti-static weigh boat using a piezoelectric zero-stat gun.

    • Causality: Hydrochloride salts exhibit strong triboelectric charging. Static repulsion causes particles to "jump" and aerosolize, creating a severe inhalation risk.

  • Reverse Solubilization Strategy:

    • Action: Transfer the required mass into the reaction vessel. Instead of pouring the powder into a stirring solvent (which kicks up dust), slowly pipette the solvent (e.g., DMSO) directly down the side of the vessel onto the powder.

    • Validation Checkpoint: The powder should dissolve completely without leaving a cloudy suspension. Complete dissolution confirms the integrity of the HCl salt (the oxidized free-base form would leave insoluble dark particulates).

Protocol B: Spill Mitigation and Chemical Decontamination

If a spill occurs, the use of incorrect cleaning agents (like bleach) can oxidize the primary amine into highly volatile and toxic nitroso-derivatives. Follow this logic-driven workflow.

SpillResponse Start Spill Detected (Solid HCl Salt) Assess Assess Volume & Ventilation Start->Assess Small Small Spill (<50g) Assess->Small Manageable Large Large Spill (>50g) Assess->Large High Risk PPE Don PPE (N95/P100, Nitrile) Small->PPE Evac Evacuate & Call HazMat Large->Evac Sweep Moisten & Sweep (Avoid Dust) PPE->Sweep Decon Wipe with 0.1M HCl then Soap & Water Sweep->Decon

Fig 2: Step-by-step logic tree for mitigating solid hydrochloride salt spills.

  • Assessment & PPE Escalation:

    • Action: For manageable spills (<50g), don double nitrile gloves, splash goggles, and a P100 particulate respirator.

  • Wetting & Agglomeration:

    • Action: Mist the perimeter of the spill with a 50/50 mixture of Water and Isopropanol. Do not spray directly onto the pile.

    • Validation Checkpoint: The powder will visibly agglomerate and darken slightly. This physical change confirms the absolute suppression of the aerosolization risk.

  • Collection & Mechanistic Decontamination:

    • Action: Gather the agglomerated mass using a disposable plastic scraper. Wipe the contaminated surface with a 0.1 M aqueous HCl solution , followed by a standard detergent wash.

    • Causality: Why use an acid wash? Maintaining a slightly acidic decontamination environment ensures any residual microscopic compound remains in its protonated, highly water-soluble hydrochloride state. If a basic soap were used first, it could deprotonate the salt into the lipophilic free base, causing it to stubbornly adhere to the bench surface.

Storage & Stability Dynamics

To maintain the integrity of 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride and prevent the generation of unknown degradation byproducts, storage conditions must respect its chemical vulnerabilities:

  • Desiccation is Mandatory: Because the HCl salt is hygroscopic, exposure to ambient humidity will cause the powder to clump and slowly hydrolyze. Store in a tightly sealed amber vial within a desiccator.

  • Inert Atmosphere: While the HCl salt is more stable than the free amine, long-term storage (over 3 months) should be conducted under an Argon or Nitrogen atmosphere at 2–8°C to completely arrest oxidative degradation.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 4352737, 2-Amino-5-phenylbenzoic acid." PubChem,[Link].

Sources

Exploratory

Architectural Mastery in Uricosuric Agents: Key Intermediates in the Synthesis of URAT1 Inhibitors

Introduction: The Mechanistic Imperative of URAT1 Inhibition Hyperuricemia, the biological foundation of gout, is primarily driven by the underexcretion of uric acid rather than its overproduction. Urate Transporter 1 (U...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Mechanistic Imperative of URAT1 Inhibition

Hyperuricemia, the biological foundation of gout, is primarily driven by the underexcretion of uric acid rather than its overproduction. Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene and localized on the apical membrane of renal proximal tubule cells, is responsible for the majority of uric acid reabsorption[1].

As process chemists and application scientists, our objective is to design scalable, high-yield synthetic routes for molecules that selectively block this transporter. The chemical architecture of URAT1 inhibitors—such as Lesinurad, Verinurad, and Dotinurad—requires precise spatial orientation of hydrophobic cores and anionic groups to competitively bind the URAT1 active site. Synthesizing these molecules at a commercial scale hinges on the isolation and purification of highly specific key intermediates .

G Blood Tubular Lumen (Uric Acid) URAT1 URAT1 Transporter (Apical Membrane) Blood->URAT1 Reabsorption Attempt Excretion Urine Excretion Blood->Excretion Enhanced Clearance Cell Proximal Tubule Cell (Intracellular Urate) URAT1->Cell Transport Inhibitor URAT1 Inhibitor (e.g., Lesinurad) Inhibitor->URAT1 Competitive Blockade

Mechanism of URAT1 inhibition and systemic uric acid clearance.

Lesinurad: Constructing the Triazole Core

Lesinurad, approved by the FDA in 2015, relies on a 1-cyclopropylnaphthalene core linked to a thioacetic acid moiety via a 1,2,4-triazole ring[2]. The synthesis of Lesinurad is a masterclass in heterocyclic assembly, where the triazole thiol serves as the critical intermediate.

Causality in Experimental Design

The choice to synthesize the triazole ring de novo from an isothiocyanate rather than functionalizing a pre-existing triazole is driven by regioselectivity. By converting 4-cyclopropyl-1-naphthalenamine to 1-cyclopropyl-4-isothiocyanatonaphthalene, we create a highly electrophilic carbon center. When reacted with formyl hydrazide, the nucleophilic attack is strictly directed, ensuring the correct 1,2,4-substitution pattern without the need for complex downstream isomeric separation[3].

G Naphthyl 4-Cyclopropyl-1- naphthalenamine Isothiocyanate Isothiocyanate (Intermediate 1) Naphthyl->Isothiocyanate Thiophosgene Triazole Triazole Thiol (Intermediate 2) Isothiocyanate->Triazole Formyl Hydrazide Cyclization Lesinurad Lesinurad (Active API) Triazole->Lesinurad S-Alkylation (Bromoacetic acid)

Synthetic workflow for the Lesinurad triazole thiol intermediate.
Self-Validating Protocol: Synthesis of the Triazole Thiol Intermediate

This protocol incorporates built-in analytical checkpoints to ensure process fidelity.

  • Electrophile Generation:

    • Dissolve 4-cyclopropyl-1-naphthalenamine hydrochloride in a biphasic mixture of dichloromethane (DCM) and aqueous sodium bicarbonate.

    • Add thiophosgene dropwise at 0°C.

    • Validation Check: Monitor the organic layer via TLC (Hexanes:EtOAc 4:1). The disappearance of the polar amine spot confirms complete conversion to the isothiocyanate.

  • Hydrazide Addition & Cyclization:

    • Isolate the organic layer, concentrate, and redissolve the crude isothiocyanate in anhydrous DMF.

    • Add 1.2 equivalents of formyl hydrazide. Stir at room temperature for 2 hours to form the intermediate thiosemicarbazide adduct.

    • Validation Check: LC-MS must show the exact mass of the uncyclized adduct.

    • Elevate the temperature to 80°C and add a catalytic amount of aqueous NaOH to drive the dehydrative cyclization.

  • Isolation:

    • Cool to room temperature, neutralize with 1M HCl, and precipitate the product. Filter and wash with cold ethanol to yield the pure 4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol.

Verinurad: Navigating Atropisomerism via High-Throughput Borylation

Verinurad is a highly potent URAT1 inhibitor that presents a unique process chemistry challenge: Class II Atropisomerism . The molecule possesses a hindered axis of rotation, leading to stable enantiomers at room temperature[4].

Causality in Experimental Design

Early discovery routes utilized a direct lithium-halogen exchange at cryogenic temperatures (-78°C) followed by a borate quench to form the key aryl boronate intermediate . At a commercial scale, cryogenic processes are severely limited by heat transfer inefficiencies and moisture sensitivity.

Through High-Throughput Experimentation (HTE), process chemists identified a scalable Palladium-catalyzed Miyaura borylation route. This transition not only eliminated the need for cryogenic reactors but also suppressed protodehalogenation side reactions, ensuring high purity of the boronate intermediate prior to the final Suzuki-Miyaura cross-coupling[4].

G ArylBr Aryl Bromide Precursor Cryo Cryogenic Lithiation (Unscalable) ArylBr->Cryo Miyaura Miyaura Borylation (Pd-Catalyzed) ArylBr->Miyaura HTE Optimized Boronate Aryl Boronate (Key Intermediate) Cryo->Boronate Borate Quench Miyaura->Boronate B2pin2, KOAc Verinurad Verinurad (Atropisomeric API) Boronate->Verinurad Suzuki-Miyaura Coupling

Optimization of Verinurad synthesis via Miyaura borylation.
Self-Validating Protocol: Scalable Miyaura Borylation
  • Catalyst Activation:

    • Charge a reactor with the aryl bromide precursor, bis(pinacolato)diboron ( B2​pin2​ ), potassium acetate (KOAc), and PdCl2​(PPh3​)2​ in 2-methyltetrahydrofuran (2-MeTHF).

    • Validation Check: The solution will transition from yellow to a deep red/brown, indicating the reduction of Pd(II) to the active Pd(0) species.

  • Borylation Execution:

    • Heat the mixture to 80°C under a strict nitrogen atmosphere for 6-8 hours.

    • Validation Check: Perform HPLC analysis. The reaction is deemed complete when the starting aryl bromide peak area is <1%.

  • Workup and Isolation:

    • Cool the mixture and perform an aqueous wash to remove inorganic salts. The use of 2-MeTHF allows for clean phase separation.

    • Concentrate the organic layer and crystallize the aryl boronate intermediate using heptane.

Dotinurad: Phenolic Scaffolding and Benzothiazole Assembly

Unlike Lesinurad and Verinurad, Dotinurad (approved in Japan in 2020) was rationally designed to overcome the severe hepatotoxicity associated with older uricosurics like benzbromarone. Benzbromarone's toxicity is linked to its bis-aryl ketone structure, which induces mitochondrial uncoupling[5].

Causality in Experimental Design

To retain URAT1 affinity while eliminating mitochondrial toxicity, chemists replaced the ketone with a 1,1-dioxo-1,2-dihydro-3H-1,3-benzothiazole scaffold. The key intermediate in this pathway is the functionalized benzothiazole ring, synthesized via the condensation of 2-aminobenzenethiol with formaldehyde, followed by oxidation and amidation[6]. The use of an amidation step allows for late-stage diversification, enabling chemists to easily tune the phenolic substituents to maximize URAT1 inhibition[5].

Quantitative Structure-Activity and Synthesis Metrics

To synthesize the data for process chemistry evaluation, the table below compares the key intermediates, synthetic bottlenecks, and in vitro efficacy of these three URAT1 inhibitors.

InhibitorPrimary ScaffoldKey Synthetic IntermediatePrimary Synthetic BottleneckIn vitro IC50 (hURAT1)
Lesinurad 1-cyclopropylnaphthaleneTriazole thiolRegioselective triazole cyclization~7.18 μM
Verinurad N-aryl-pyridineAryl boronate esterClass II Atropisomerism / BorylationHighly Potent (Sub-μM)
Dotinurad BenzothiazoleFunctionalized benzoxazole/benzothiazoleLate-stage phenolic deprotectionHighly Potent (Sub-μM)

Conclusion

The successful scale-up of URAT1 inhibitors requires a profound understanding of both the transporter's pharmacophore requirements and the physical chemistry of the synthetic intermediates. Whether it is dictating regiochemistry via an isothiocyanate in Lesinurad, bypassing unscalable cryogenic lithiation via Miyaura borylation in Verinurad, or engineering out mitochondrial toxicity via a benzothiazole scaffold in Dotinurad, the isolation and optimization of key intermediates remain the cornerstone of modern uricosuric drug development.

References

  • Discovery of a Flexible Triazolylbutanoic Acid as a Highly Potent Uric Acid Transporter 1 (URAT1) Inhibitor. MDPI.[Link]

  • Process Development, Manufacture, and Understanding of the Atropisomerism and Polymorphism of Verinurad. ACS Publications.[Link]

  • Discovery of Dotinurad (FYU-981), a New Phenol Derivative with Highly Potent Uric Acid Lowering Activity. ACS Publications.[Link]

  • Discovery and Assessment of Atropisomers of (±)-Lesinurad. PMC.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 4'-Aminobiphenyl-3-carboxylic Acid as a Rigid Scaffold in Medicinal Chemistry

Executive Summary & Structural Rationale In modern medicinal chemistry, the transition from highly flexible aliphatic chains to conformationally restricted scaffolds is a primary strategy for improving target affinity an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the transition from highly flexible aliphatic chains to conformationally restricted scaffolds is a primary strategy for improving target affinity and metabolic stability. 4'-Aminobiphenyl-3-carboxylic acid (CAS: 85096-04-4) is a highly versatile, bifunctional building block that perfectly serves this paradigm.

The molecule features an extended π -system with two orthogonal functional groups: an aniline moiety (4'-NH 2​ ) and a meta-substituted carboxylic acid (3-COOH). The causality behind its selection in drug design lies in its vectorial projection . The biphenyl core restricts the conformational degrees of freedom, significantly reducing the entropic penalty upon target binding. Furthermore, the specific meta-para relationship between the two functional groups establishes a fixed spatial distance (~9–10 Å) that is highly privileged for mimicking specific peptide secondary structures and native substrate motifs.

Key Application: Peptidomimetics & Farnesyltransferase (FTase) Inhibition

A premier application of 4'-aminobiphenyl-3-carboxylic acid is its use as a rigid spacer in peptidomimetics, specifically in the design of Farnesyltransferase (FTase) inhibitors targeted for oncology.

The native substrate for FTase is the Ras protein, which terminates in a CAAX motif (C = Cysteine, A = Aliphatic amino acid, X = C-terminal amino acid). To inhibit FTase, researchers have designed competitive inhibitors that mimic this motif. By replacing the central flexible aliphatic dipeptide ("AA") with 4'-aminobiphenyl-3-carboxylic acid, the resulting molecule, Cys-[4'-aminobiphenyl-3-carboxylic acid] , acts as a potent and selective FTase inhibitor[1].

Mechanistic Causality: Why does the 3-carboxylic acid isomer work while the 4-carboxylic acid analogue fails? The native CAAX motif binds in a specific conformation within the zinc-coordinated active site of FTase. The 3-carboxylic acid (meta-substitution) provides an angular trajectory (~120° relative to the biphenyl axis) that perfectly mimics the spatial distance and geometry between the N-terminal Cysteine attachment point and the C-terminal carboxylate of the X residue. In contrast, the 4-carboxylic acid (para-substitution) is entirely linear (180°), projecting the C-terminal mimic outside the required binding pocket. Furthermore, because the rigid biphenyl structure cannot adopt a β -turn, its success proved that a β -turn conformation is not required for FTase inhibition[1].

FTase_Inhibition cluster_0 Native Substrate cluster_1 Peptidomimetic Inhibitor N1 Ras Protein (CAAX Motif) N2 Farnesyltransferase (FTase) N1->N2 Binds N3 Farnesylated Ras N2->N3 Farnesylation I2 FTase Active Site N2->I2 Target I1 Cys-[4'-amino-biphenyl -3-carboxylic acid] I1->I2 Competitive Binding I3 Inhibition of Ras Farnesylation I2->I3 Blocks CAAX

Figure 1: Mechanism of FTase inhibition by Cys-[4'-aminobiphenyl-3-carboxylic acid] CAAX mimic.

Synthetic Workflows & Self-Validating Protocols

To utilize 4'-aminobiphenyl-3-carboxylic acid in Solid-Phase Peptide Synthesis (SPPS) or solution-phase library generation, the orthogonal functional groups must be selectively manipulated.

Synthetic_Workflow Start 4'-aminobiphenyl-3-carboxylic acid Step1 Fmoc Protection of 4'-Amino Group Start->Step1 Fmoc-Cl, Na2CO3 Step2 Activation of 3-Carboxylic Acid Step1->Step2 HATU / DIPEA Branch1 Solid-Phase Peptide Synthesis (SPPS) Step2->Branch1 Resin coupling Branch2 Solution-Phase Amidation Step2->Branch2 Amine nucleophile End1 Peptidomimetic Library Branch1->End1 End2 Small Molecule Inhibitors Branch2->End2

Figure 2: Synthetic workflow for orthogonal functionalization of the biphenyl scaffold.

Protocol A: Fmoc-Protection of the Aniline Moiety

Causality: Anilines are significantly less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic π -system. Consequently, standard Fmoc-OSu coupling is kinetically sluggish. To force the reaction, highly reactive Schotten-Baumann conditions utilizing Fmoc-Cl in a mixed aqueous/organic solvent system are mandated[2].

Step-by-Step Methodology:

  • Dissolution: Suspend 4'-aminobiphenyl-3-carboxylic acid (1.0 eq, e.g., 35 mmol) in a 2:1 mixture of H 2​ O/Dioxane (300 mL).

  • Basification: Add Na 2​ CO 3​ (2.5 eq, 87.5 mmol) to the suspension. Rationale: The inorganic base deprotonates the carboxylic acid to ensure solubility and acts as an acid scavenger for the generated HCl.

  • Cooling: Submerge the reaction flask in an ice-salt bath to achieve an internal temperature of -5 °C to 0 °C. Rationale: Low temperatures suppress the competing hydrolysis of Fmoc-Cl to Fmoc-OH.

  • Acylation: Add Fmoc-Cl (1.0 eq, 35 mmol) portion-wise over 15 minutes. Stir vigorously at 0 °C for 4 hours, then allow to warm to room temperature.

  • Self-Validation (LC-MS): Sample the reaction. The product mass[M+H] + should reflect the addition of the Fmoc group (+222 Da; Expected m/z≈436.1 ).

  • Isolation: Acidify the aqueous layer with 1M HCl to pH 2–3. The Fmoc-protected building block will precipitate. Filter, wash with cold water, and dry under high vacuum.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Integration

Causality: The 3-carboxylic acid on the biphenyl core is sterically hindered and electronically deactivated compared to standard aliphatic amino acids. To prevent deletion sequences during SPPS, highly efficient uronium-based coupling reagents (e.g., HATU) combined with a highly basic environment (DIPEA) are required to rapidly form the active ester.

Step-by-Step Methodology:

  • Resin Preparation: Swell the target peptide-resin (e.g., Rink Amide or Wang resin) in dry DMF for 30 minutes.

  • Cocktail Formulation: Prepare the coupling cocktail: Fmoc-4'-aminobiphenyl-3-carboxylic acid (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in dry DMF. Rationale: Using a 0.1 eq deficit of HATU relative to the amino acid prevents the highly reactive uronium species from prematurely capping (guanidinylating) the free N-terminus on the resin.

  • Activation & Coupling: Pre-activate the cocktail for 3 minutes at room temperature, then add the solution to the swelled resin. Agitate for 2 hours.

  • Self-Validation (Kaiser Test): Withdraw a few resin beads, wash with DCM, and perform a Kaiser test. A negative result (yellow beads/solution) indicates complete coupling. A positive result (blue beads) mandates a second coupling cycle.

Quantitative Data Summary

The table below summarizes the expected quantitative outcomes and mechanistic rationales for key transformations involving this scaffold.

Reaction / ProcessReagents & ConditionsSubstrateExpected YieldMechanistic Rationale
Fmoc Protection Fmoc-Cl, Na 2​ CO 3​ , H 2​ O/Dioxane (2:1), 0 °C4'-aminobiphenyl-3-carboxylic acid85–90%Highly reactive acid chloride overcomes the inherently poor nucleophilicity of the aniline nitrogen.
SPPS Coupling HATU, DIPEA, DMF, 2 hFmoc-protected biphenyl derivative>95% (per step)Uronium activation (HATU) overcomes the steric hindrance of the biphenyl core to form the amide bond.
Buchwald-Hartwig Amination Pd 2​ (dba) 3​ , XPhos, Cs 2​ CO 3​ , Toluene, 100 °CBiphenyl aniline + Aryl Bromide70–85%The bulky XPhos ligand facilitates reductive elimination and prevents catalyst deactivation by the carboxylate.

References

  • US Patent 6,228,985 B1: Urokinase-type plasminogen activator receptor (uPAR) antagonists.United States Patent and Trademark Office.
Application

1H NMR and 13C NMR spectral data for 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride

An Application Note on the Structural Elucidation of 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride using ¹H and ¹³C NMR Spectroscopy Introduction 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride is a b...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Structural Elucidation of 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride using ¹H and ¹³C NMR Spectroscopy

Introduction

4'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride is a biphenyl derivative of significant interest in medicinal chemistry and materials science, often serving as a key building block in the synthesis of complex organic molecules.[1] Accurate structural verification and purity assessment are paramount in drug development and chemical research. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of such organic compounds.

This comprehensive guide, designed for researchers and scientists, provides a detailed protocol for the acquisition and interpretation of ¹H and ¹³C NMR spectra for 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride. As a Senior Application Scientist, this note moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Chemical Structure and Atom Numbering

For clarity in spectral assignment, the following numbering scheme is used for 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride:

Part I: Experimental Protocol & Methodologies

The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate instrument parameter selection. The protocol outlined below is designed to yield high-resolution spectra suitable for detailed structural analysis.

Materials and Equipment
  • Analyte: 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride (Purity ≥96%)

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), 99.9 atom % D

  • NMR Tubes: 5 mm high-precision NMR tubes (e.g., Norell S-5-500-7 or equivalent)[2]

  • Volumetric Glassware: Calibrated micropipettes, glass Pasteur pipettes

  • Filtration: Glass wool or a syringe filter (PTFE, 0.45 µm)

  • Vortex mixer and/or sonicator

Rationale for Solvent Selection

The choice of a deuterated solvent is critical for solution-state NMR.[3] DMSO-d₆ was selected for the following reasons:

  • Solubility: As a hydrochloride salt, the analyte is a polar organic molecule. DMSO-d₆ is a highly polar aprotic solvent capable of dissolving a wide range of polar compounds, including salts.[4]

  • Observation of Exchangeable Protons: DMSO-d₆ does not readily exchange protons with the analyte. This allows for the direct observation of labile protons from the carboxylic acid (-COOH) and the protonated amine (-NH₃⁺), which provides crucial structural information.

  • Chemical Shift Range: The residual proton signal for DMSO-d₆ appears at approximately 2.50 ppm, and its ¹³C signals are at 39.51 ppm.[5][6] These signals are typically in a region that does not overlap with the aromatic or labile proton signals of the analyte.

Step-by-Step Sample Preparation Protocol
  • Weighing the Sample:

    • For ¹H NMR, accurately weigh 5-15 mg of the analyte.[7]

    • For ¹³C NMR, a higher concentration is required due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus. Weigh 50-75 mg of the analyte.[3] A sample prepared for ¹³C NMR can also be used for ¹H NMR acquisition, although very high concentrations may lead to line broadening in the proton spectrum.[7]

  • Dissolution:

    • Transfer the weighed solid into a small, clean, and dry vial.

    • Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[4][8] This volume ensures an appropriate sample height of 4-5 cm within a standard 5 mm NMR tube.[4]

    • Gently vortex or sonicate the vial to ensure complete dissolution. A clear, homogeneous solution is essential for high-quality spectra, as suspended solids will degrade the magnetic field homogeneity, leading to poor spectral resolution.[7]

  • Filtration and Transfer:

    • Place a small, tight plug of glass wool into a Pasteur pipette.

    • Filter the analyte solution through the glass wool directly into a clean, unscratched 5 mm NMR tube to remove any particulate matter.[7][8]

    • Securely cap the NMR tube to prevent contamination or solvent evaporation.

  • Labeling:

    • Clearly label the NMR tube with the sample identification. Do not use paper labels, as they can affect the tube's balance and spinning within the spectrometer.[2]

Part II: NMR Data Acquisition and Processing

The following parameters are recommended for a 400 MHz NMR spectrometer. Adjustments may be necessary for instruments of different field strengths.

Instrument Parameters
Parameter¹H NMR Acquisition¹³C NMR AcquisitionRationale
Pulse Program zg30zgpg30Standard one-pulse experiment with a 30° flip angle for quantitative analysis (zg30) and proton decoupling (zgpg30).
Spectral Width (SW) 16 ppm (~6400 Hz)240 ppm (~24,140 Hz)Encompasses the full range of expected chemical shifts for aromatic, labile protons, and all carbon types, including the carbonyl.
Acquisition Time (AQ) ~2.5 s~1.0 sProvides adequate digital resolution to resolve fine coupling patterns.
Relaxation Delay (D1) 5 s2 sA longer delay in ¹H NMR ensures full relaxation of protons for accurate integration. A shorter delay is acceptable for qualitative ¹³C NMR.
Number of Scans (NS) 16 - 641024 - 4096Averaging multiple scans improves the signal-to-noise ratio, which is particularly crucial for the less sensitive ¹³C nucleus.
Temperature 298 K298 KStandard ambient temperature for routine analysis.
Data Processing
  • Fourier Transform (FT): Apply an exponential multiplication (line broadening factor of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) to improve the signal-to-noise ratio before performing the Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction to ensure a flat baseline for accurate integration.

  • Referencing: Calibrate the spectrum by setting the residual DMSO-d₆ solvent peak to δ 2.50 ppm for ¹H and δ 39.51 ppm for ¹³C.[5]

Part III: Predicted Spectral Data and Interpretation

While experimental data should always be the final arbiter, a predicted spectrum based on established chemical shift theory and data from analogous compounds provides a crucial framework for assignment. The hydrochloride form ensures the amine at the 4'-position is protonated to -NH₃⁺, which acts as a strong electron-withdrawing and deshielding group.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
SignalPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
1~13.2br s-1HCOOH
2~8.5s-1HH-2
3~8.1dJ ≈ 8.01HH-6
4~7.9dJ ≈ 8.52HH-2', H-6'
5~7.8dJ ≈ 8.52HH-3', H-5'
6~7.7dJ ≈ 8.01HH-5
7~7.5 - 8.0br s-3H-NH₃⁺
  • Interpretation:

    • The carboxylic acid proton is expected to be highly deshielded and appear as a broad singlet far downfield.[9][10]

    • H-2, being ortho to the electron-withdrawing carboxylic acid group, is predicted to be the most downfield aromatic proton, likely appearing as a singlet or a narrowly split doublet.

    • The protons on the A-ring (H-5, H-6) will show characteristic ortho-coupling.

    • The -NH₃⁺ group strongly deshields the B-ring protons. The symmetry of this ring results in two distinct signals, H-2'/H-6' and H-3'/H-5', both expected as doublets.[11]

    • The ammonium protons (-NH₃⁺) will likely appear as a broad singlet due to quadrupolar broadening from the nitrogen atom and exchange with any trace water. Its chemical shift can be highly variable.

Predicted ¹³C NMR Spectral Data (101 MHz, DMSO-d₆)
Predicted δ (ppm)AssignmentInterpretation
~167.5C=OThe carbonyl carbon of the carboxylic acid is the most deshielded carbon atom.[12]
~145.0C-4'The carbon attached to the -NH₃⁺ group (C-4') is significantly deshielded.
~142.8C-1'The ipso-carbon of the B-ring.
~138.5C-1The ipso-carbon of the A-ring.
~133.0C-5Aromatic CH carbon.
~131.5C-3The carbon attached to the -COOH group (C-3) is deshielded.
~130.0C-6Aromatic CH carbon.
~129.5C-2', C-6'Aromatic CH carbons on the B-ring.
~128.0C-2Aromatic CH carbon.
~123.0C-3', C-5'Aromatic CH carbons on the B-ring, ortho to the -NH₃⁺ group, are expected to be shifted downfield compared to a neutral amino group.[13]

Part IV: Experimental Workflow Visualization

The following diagram illustrates the logical flow of the entire process, from initial sample handling to final data interpretation, ensuring a systematic and reproducible approach.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Analysis & Interpretation weigh 1. Weigh 5-75 mg of Analyte dissolve 2. Dissolve in 0.6-0.7 mL DMSO-d6 weigh->dissolve filter 3. Filter into 5 mm NMR Tube dissolve->filter h1_nmr 4. Acquire 1H Spectrum (16-64 Scans) filter->h1_nmr c13_nmr 5. Acquire 13C Spectrum (1024-4096 Scans) h1_nmr->c13_nmr process 6. FT, Phasing, Baseline Correction c13_nmr->process reference 7. Reference to DMSO-d6 (δH 2.50, δC 39.51) process->reference assign 8. Peak Picking, Integration & Signal Assignment reference->assign report 9. Final Structural Confirmation assign->report

Caption: Workflow for NMR analysis of 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid HCl.

Conclusion

This application note provides a robust and scientifically grounded framework for the ¹H and ¹³C NMR analysis of 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride. By adhering to the detailed protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality, reproducible spectra. The predictive assignments offered herein serve as a valuable guide for interpretation, enabling confident structural confirmation of this important chemical entity. The combination of meticulous experimental technique and informed spectral analysis is essential for maintaining the highest standards of scientific integrity in research and development.

References

  • Chemical Instrumentation Facility, Iowa State University. "NMR Sample Preparation." Available at: [Link][3]

  • University of Arizona, Department of Chemistry and Biochemistry. "Small molecule NMR sample preparation." (2023). Available at: [Link][2]

  • Organomation. "NMR Sample Preparation: The Complete Guide." Available at: [Link][4]

  • Weizmann Institute of Science, Chemical Research Support. "NMR Sample Preparation & NMR Tubes." Available at: [Link][7]

  • Bruker. "NMR Sample Preparation." Available at: [Link] (Note: A more general link, as the direct PDF was not consistently available).[8]

  • The Royal Society of Chemistry. "Spectra and physical data of (A2)." Supporting Information. Available at: [Link][13]

  • The Royal Society of Chemistry. "Supporting Information for Catalytic C–H arylation of heteroarenes with arylboronic acids." (2017). Available at: [Link][14]

  • The Royal Society of Chemistry. "Electronic Supplementary Material (ESI) for Chemical Communications." (2013). Available at: [Link][15]

  • The Royal Society of Chemistry. "Supporting Information for Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonia." Available at: [Link][16]

  • DropChem. "Biphenyl-4-carboxylic acid." (2020). Available at: [Link][10]

  • PubChem, National Center for Biotechnology Information. "2-Aminobiphenyl." Available at: [Link][17]

  • BK Instruments Inc. "NMR Solvent data chart." Available at: [Link][6]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. (General reference for NMR principles).[18]

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176-2179. Available at: [Link][19]

  • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 20(4), 661-667. Available at: [Link][20]

  • Beilstein Journal of Organic Chemistry. "A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides." (2014). Available at: [Link][21]

  • Shimadzu. "Application Data." (General analytical instrumentation context). Available at: [Link][22]

  • ResearchGate. "1H-NMR and 13C-NMR spectra of carboxylic acid containing polyamide." (Image from a relevant publication). Available at: [Link][12]

  • PubMed, National Center for Biotechnology Information. "Spectral analysis of 1H coupled 13C spectra of the amino acids." (2008). Available at: [Link][23]

  • SpectraBase, Wiley. "Biphenyl - [13C NMR] - Chemical Shifts." Available at: [Link][24]

Sources

Method

Application Note: A Validated High-Performance Liquid Chromatography Method for the Quantification of 4-Aminobiphenyl

Abstract This application note describes a robust and validated isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-aminobiphenyl. 4-Aminobiphenyl is a know...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes a robust and validated isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-aminobiphenyl. 4-Aminobiphenyl is a known human carcinogen, and its monitoring as a process impurity or environmental contaminant is of critical importance.[1] This method utilizes a C18 stationary phase with a methanol and phosphate buffer mobile phase, coupled with UV detection, providing a simple, rapid, and reliable analytical solution. The method has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity.[2][3][4]

Introduction and Scientific Rationale

4-Aminobiphenyl (4-ABP) is an aromatic amine classified as a Group 1 carcinogen (carcinogenic to humans) by the International Agency for Research on Cancer (IARC).[1] It was formerly used in the manufacturing of dyes and as a rubber antioxidant but is no longer commercially produced in most countries due to its significant health risks.[1] However, it can still be present as an impurity in various products or formed from the breakdown of other chemicals, such as certain azo dyes.[5] Consequently, a sensitive and reliable analytical method is essential for its detection and quantification in raw materials, final products, and environmental samples to ensure consumer and occupational safety.

High-Performance Liquid Chromatography (HPLC) is the technique of choice for this analysis due to its high resolving power and sensitivity for aromatic compounds.[6][7] This method is based on the principles of reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase.[8]

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column was selected because 4-ABP is a moderately non-polar molecule. The C18 alkyl chains provide a hydrophobic surface that effectively retains 4-ABP, allowing for its separation from more polar matrix components.[8]

  • Mobile Phase: A mixture of methanol and a slightly acidic phosphate buffer was chosen. Methanol is a common organic modifier that provides good solubility for aromatic amines and efficient elution.[6] The acidic buffer (pH ~2.5-3.0) serves a crucial role: it protonates the primary amine group on the 4-ABP molecule. This protonation prevents peak tailing, which is a common issue for basic compounds on silica-based columns, thereby ensuring sharp, symmetrical peaks and improving quantification accuracy.[6][9]

  • Detection: UV detection is employed as 4-ABP contains a chromophore that strongly absorbs UV light. The maximum absorbance (λmax) for 4-ABP is approximately 278 nm, providing excellent sensitivity for this analysis.[10] Using a specific wavelength enhances the selectivity of the method.

Materials and Methods

Reagents and Standards
  • 4-Aminobiphenyl reference standard (≥99% purity)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄, analytical grade)

  • Phosphoric acid (85%, analytical grade)

  • Deionized water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

The analysis was performed on a standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

Table 1: HPLC Operating Parameters

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase 20 mM Phosphate Buffer (pH 2.5) : Methanol (35:65, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 20 µL
Detection Wavelength 278 nm

| Run Time | 10 minutes |

Solution Preparation
  • Phosphate Buffer (20 mM, pH 2.5): Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 2.5 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase: Mix the prepared phosphate buffer and methanol in a 35:65 (v/v) ratio. Degas the solution by sonication or helium sparging before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 4-aminobiphenyl reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).

Experimental Protocol and Workflow

The following diagram illustrates the overall workflow from sample preparation to final data analysis.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase & Standard Solutions C Equilibrate HPLC System with Mobile Phase A->C B Prepare Sample (Dissolve in Mobile Phase) E Inject Standards & Samples B->E D Perform System Suitability Test (SST) C->D D->E If SST Passes F Integrate Peaks & Generate Calibration Curve E->F G Quantify 4-ABP in Samples F->G H Review Data & Generate Report G->H Validation cluster_params ICH Q2(R1) Validation Parameters Method Validated HPLC Method Specificity Specificity No interference at analyte Rt Method->Specificity Linearity Linearity & Range R² ≥ 0.999 Method->Linearity Accuracy Accuracy % Recovery Method->Accuracy Precision Precision % RSD Method->Precision Sensitivity Sensitivity LOD & LOQ Method->Sensitivity Trust Trustworthiness & Reliability Specificity->Trust Linearity->Trust Accuracy->Trust Precision->Trust Sensitivity->Trust

Caption: Logical relationship of method validation parameters ensuring trustworthiness.

System Suitability Testing (SST)

SST is an integral part of the method and ensures the performance of the complete analytical system. [11][12] Table 2: System Suitability Test Parameters and Acceptance Criteria

Parameter Acceptance Criterion Rationale
Tailing Factor (T) T ≤ 2.0 Measures peak symmetry, ensuring accurate integration. [13]
Theoretical Plates (N) N ≥ 2000 Measures column efficiency and separation power. [13][14]

| Repeatability (%RSD) | ≤ 2.0% for peak area and retention time | Ensures precision of the system for repeated injections. [13]|

Validation Results Summary

The following table summarizes the performance characteristics of the method.

Table 3: Summary of Method Validation Results

Parameter Result
Linearity (Range) 0.1 - 10.0 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.5% - 101.2%
Precision (%RSD)
- Repeatability (n=6) < 1.5%
- Intermediate Precision < 2.0%
Limit of Detection (LOD) 0.03 µg/mL (Based on S/N of 3:1)
Limit of Quantitation (LOQ) 0.1 µg/mL (Based on S/N of 10:1)

| Specificity | No interfering peaks observed from blank matrix |

Conclusion

This application note presents a simple, rapid, and reliable isocratic RP-HPLC method for the quantitative determination of 4-aminobiphenyl. The method has been thoroughly validated in accordance with ICH guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision. It is suitable for routine quality control analysis and for the monitoring of 4-ABP in various sample matrices within the pharmaceutical and chemical industries.

References

  • MicroSolv. (2025, November 3). System suitability Requirements for a USP HPLC Method.
  • Chan, C., et al. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Jain, R., et al. (2007, February 6). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Taylor & Francis Online.
  • Pharmalytics. (2025, October 16). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube.
  • Altabrisa Group. (2025, September 13). What Are HPLC System Suitability Tests and Their Importance?.
  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Pharmaguideline. System Suitability in HPLC Analysis.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • SIELC Technologies. Uv-Vis Spectrum of 4-Aminobiphenyl.
  • ECA Academy. (2014, March 12).
  • PubChem. 4-Aminobiphenyl.
  • U.S. Environmental Protection Agency. 4-Aminobiphenyl.
  • Tosoh Bioscience.
  • Agilent Technologies. (2019, September 16).

Sources

Application

Application Note: Derivatization Strategies for the GC-MS Analysis of 4'-Amino-[1,1'-biphenyl]-3-carboxylic Acid

Introduction & Analytical Challenges The gas chromatography-mass spectrometry (GC-MS) analysis of dual-functional polar molecules requires meticulous sample preparation. 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid present...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

The gas chromatography-mass spectrometry (GC-MS) analysis of dual-functional polar molecules requires meticulous sample preparation. 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid presents a unique analytical challenge: it contains both a primary aromatic amine (-NH₂) and a carboxylic acid (-COOH) separated by a rigid biphenyl scaffold.

In their native state, these functional groups engage in strong intermolecular hydrogen bonding, resulting in a zwitterionic-like character. If injected directly into a GC system, the compound exhibits extreme non-volatility, thermal degradation at the inlet, and severe irreversible adsorption to the silanol active sites of the stationary phase. To achieve sharp chromatographic peaks, high sensitivity, and reproducible quantification, the active protons on both functional groups must be replaced through chemical derivatization.

Mechanistic Rationale for Derivatization Strategies

As an application scientist, selecting the correct derivatization route requires understanding the specific steric and electronic properties of the analyte. The primary amine in this molecule is an aromatic amine (aniline derivative). Because the nitrogen lone pair is delocalized into the biphenyl π-system, it is significantly less nucleophilic than an aliphatic amine. Therefore, standard mild derivatization conditions will fail, necessitating robust, catalyzed protocols.

Strategy A: One-Step Silylation via MTBSTFA

Silylation replaces active protons with a silyl group. While BSTFA (yielding TMS derivatives) is common, we strongly recommend MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) for this compound. MTBSTFA forms tert-butyldimethylsilyl (TBDMS) derivatives, which are sterically shielded by the bulky tert-butyl group. This makes TBDMS derivatives up to 10,000 times more stable against moisture-induced hydrolysis than standard TMS derivatives[1]. Furthermore, under Electron Ionization (EI), TBDMS derivatives reliably cleave the tert-butyl radical, yielding a highly abundant [M-57]⁺ fragment. This characteristic base peak is ideal for highly sensitive Selected Ion Monitoring (SIM)[2].

Strategy B: Orthogonal Two-Step Esterification & Acylation

For complex matrices where silylation might suffer from interference, an orthogonal two-step approach is superior. First, a Fischer esterification using methanolic HCl selectively converts the carboxylic acid into a volatile methyl ester[3]. The acidic environment keeps the amine protonated, protecting it from unwanted side reactions. Following solvent removal, the amine is acylated using Trifluoroacetic Anhydride (TFAA) . TFAA converts the sterically hindered aromatic amine into a trifluoroacetamide, introducing highly electronegative fluorine atoms that drastically increase volatility and lower the boiling point[4].

Experimental Workflows

Workflow cluster_MTBSTFA Method A: Silylation (MTBSTFA) cluster_TwoStep Method B: Esterification + Acylation Start 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid (Polar, Non-volatile) DryA 1. Complete Drying (N2 stream / Lyophilization) Start->DryA EstB 1. Methanolic HCl (80°C, 60 min) Converts -COOH to -COOCH3 Start->EstB ReagA 2. Add MTBSTFA + 1% t-BDMCS & Pyridine (Catalyst) DryA->ReagA IncA 3. Incubate 70°C, 60 min (Steric overcoming) ReagA->IncA ProdA TBDMS Ester / TBDMS Amide (Stable, M-57 Ion) IncA->ProdA GCMS GC-MS Analysis (DB-5MS Column, EI Mode) ProdA->GCMS DryB 2. Evaporate to Dryness (Removes excess HCl/MeOH) EstB->DryB AcylB 3. Add TFAA + Ethyl Acetate (60°C, 30 min) DryB->AcylB ProdB Methyl Ester / TFA Amide (Highly Volatile) AcylB->ProdB ProdB->GCMS

Workflow diagram comparing MTBSTFA silylation and two-step esterification/acylation for GC-MS.

Detailed Methodologies & Causality

Self-Validating System Checkpoint: For both protocols, always run a Reagent Blank (solvents and derivatization reagents only) and a Positive Control (e.g., 4-aminobenzoic acid) in parallel. The Reagent Blank ensures no siloxane/phthalate contamination is present, while the Positive Control validates that the specific kinetic conditions were sufficient to derivatize both an aromatic amine and a carboxylic acid.

Protocol A: One-Step MTBSTFA Silylation
  • Aliquot & Dry: Transfer 100 µL of the sample extract (approx. 10-100 µg/mL) into a silanized glass GC vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.

    • Causality: MTBSTFA is highly sensitive to moisture. Even trace amounts of water will outcompete the analyte, rapidly hydrolyzing the reagent into volatile byproducts and causing incomplete analyte derivatization[1].

  • Reagent Addition: Add 50 µL of anhydrous pyridine, followed by 50 µL of MTBSTFA containing 1% tert-butyldimethylchlorosilane (t-BDMCS).

    • Causality: Pyridine acts as an acid scavenger to neutralize the trifluoroacetamide byproduct, driving the reaction forward. The 1% t-BDMCS acts as a crucial co-catalyst to force the silylation of the sterically hindered, poorly nucleophilic aromatic amine[5].

  • Incubation: Cap the vial tightly with a PTFE-lined septum and incubate in a heating block at 70°C for 60 minutes.

    • Causality: Aliphatic amino acids may derivatize at room temperature, but the conjugated biphenyl amine requires thermal energy to overcome the activation barrier.

  • Analysis: Cool to room temperature and inject 1 µL directly into the GC-MS.

Protocol B: Two-Step Methanolic HCl / TFAA Derivatization
  • Esterification: To a completely dried sample in a glass vial, add 200 µL of 2M Methanolic HCl. Cap tightly and incubate at 80°C for 60 minutes.

    • Causality: This drives the Fischer esterification of the carboxylic acid. The high concentration of HCl keeps the amine fully protonated (-NH₃⁺), preventing it from undergoing unwanted oxidation at elevated temperatures[3].

  • Intermediate Drying: Uncap and evaporate the mixture to complete dryness under nitrogen at 50°C.

    • Causality: Any residual methanol will violently react with the TFAA in the next step, completely depleting the acylating reagent before it can react with the target amine.

  • Acylation: Reconstitute the dried residue in 100 µL of anhydrous ethyl acetate. Add 50 µL of Trifluoroacetic Anhydride (TFAA). Incubate at 60°C for 30 minutes.

    • Causality: TFAA replaces the amine protons with strongly electron-withdrawing trifluoroacetyl groups. This eliminates the hydrogen-bond donor capacity of the amine, preventing column tailing[4].

  • Final Polish: Evaporate to dryness under nitrogen to remove excess TFAA and the highly acidic trifluoroacetic acid byproduct (which will rapidly degrade the GC column stationary phase). Reconstitute in 100 µL of ethyl acetate for injection.

GC-MS Analytical Parameters & Data Presentation

Recommended Instrument Setup:

  • Column: DB-5MS or equivalent (30 m × 0.25 mm I.D. × 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280°C (Splitless mode, 1 µL injection).

  • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).

  • MS Conditions: Electron Ionization (EI) at 70 eV; Transfer line at 290°C; Source at 230°C.

Quantitative Data Summary: Expected Mass Spectral Signatures
Derivatization StrategyTarget Functional GroupsResulting DerivativeDerivatized MW (Da)Key Diagnostic Ions (m/z, EI 70 eV)
Method A: MTBSTFA -COOH, -NH₂Di-TBDMS (Ester + Amide)441.2384 [M-57]⁺ (Base Peak) , 441 [M]⁺, 356
Method B: MeOH/HCl + TFAA -COOH, -NH₂Methyl Ester + TFA Amide323.1323 [M]⁺ (Molecular Ion) , 254 [M-69]⁺, 292[M-31]⁺

Note on Method A Data: The [M-57]⁺ ion at m/z 384 is formed via the highly favorable loss of the tert-butyl radical from the silyl ester. This ion carries the majority of the total ion current, making it the optimal target for low-level SIM quantification.

References

  • Title: The Derivatization and Analysis of Amino Acids by GC-MS Source: sigmaaldrich.com URL: 1

  • Title: Gas Chromatography–Mass Spectrometry Method for the Determination of Free Amino Acids as Their Dimethyl-tert-butylsilyl (TBDMS) Derivatives in Animal Source Food Source: ACS Publications (acs.org) URL: 2

  • Title: Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts Source: PMC - NIH (nih.gov) URL: 3

  • Title: Formation and identification of novel derivatives of primary amine and zwitterionic drugs Source: IU Indianapolis ScholarWorks (iu.edu) URL: 4

  • Title: Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS Source: DSpace@EWHA (ewha.ac.kr) URL: 5

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the yield of 4'-aminobiphenyl-3-carboxylic acid synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and mechanistic hurdles encountered during the synthesis of 4'-aminobiphenyl-3-carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and mechanistic hurdles encountered during the synthesis of 4'-aminobiphenyl-3-carboxylic acid.

Synthesizing functionalized biaryl compounds requires precise control over catalytic cycles. Direct Suzuki-Miyaura coupling of unprotected anilines with carboxylic acid-bearing boronic acids often results in sluggish kinetics, catalyst deactivation, and poor yields. This guide breaks down the causality behind these failures and provides field-proven, self-validating protocols to optimize your workflow.

I. Diagnostic Workflow for Yield Optimization

Before altering your reaction conditions, use the following diagnostic tree to identify the specific failure mode in your catalytic cycle based on LC-MS analysis of your crude mixture.

YieldTroubleshooting Start Low Yield of 4'-aminobiphenyl- 3-carboxylic acid LCMS Perform LC-MS Analysis of Crude Mixture Start->LCMS Unreacted Unreacted Aryl Halide & Boronic Acid LCMS->Unreacted Pathway A Homocoupling High Levels of Biaryl Homocoupling LCMS->Homocoupling Pathway B Deboronation Protodeboronation of Boronic Acid LCMS->Deboronation Pathway C CatPoison Catalyst Poisoning by Free Amine (Bind to Pd) Unreacted->CatPoison Oxidation Oxygen Ingress or Excess Oxidant Homocoupling->Oxidation Hydrolysis Excess Base/Water at High Temp Deboronation->Hydrolysis Sol1 Protect Amine (Boc/Fmoc) or Use Nitro Precursor CatPoison->Sol1 Sol2 Degas Solvents (Ar/N2) Use Schlenk Technique Oxidation->Sol2 Sol3 Switch to Weaker Base (e.g., K2CO3 to K3PO4) Hydrolysis->Sol3

Troubleshooting workflow for 4'-aminobiphenyl-3-carboxylic acid synthesis.

II. Core Troubleshooting & FAQs

Q1: Why is my direct Suzuki coupling of 4-bromoaniline and 3-carboxyphenylboronic acid stalling at a 30% yield? A: The primary culprit is catalyst poisoning. Free primary amines are strong σ-donors that can coordinate with the electrophilic Palladium(II) intermediate formed after oxidative addition[1]. This forms a stable, off-cycle bis(amine)palladium complex that halts transmetalation. Solution: You must mask the amine's nucleophilicity. The most robust industrial workaround is to bypass the free amine entirely by using a nitro-substituted precursor (e.g., 1-bromo-4-nitrobenzene), followed by downstream reduction[2]. Alternatively, protect the amine with a sterically bulky group (like Fmoc or Boc) prior to coupling[3].

Q2: My LC-MS shows complete consumption of 3-carboxyphenylboronic acid, but I have unreacted aryl halide and low product yield. What is happening? A: You are observing protodeboronation—the base-catalyzed hydrolytic cleavage of the carbon-boron bond. Carboxylic acid-substituted boronic acids are particularly susceptible to this in harsh, aqueous basic conditions at elevated temperatures. Solution: Reduce the hydrolytic strain. Switch from a strong base like NaOH to a milder base like K3​PO4​ or Cs2​CO3​ . Additionally, lower the water content in your solvent system (e.g., move from 1:1 Dioxane/Water to 4:1 Dioxane/Water) and decrease the reaction temperature to 80°C.

Q3: The synthesis works, but my final 4'-aminobiphenyl-3-carboxylic acid API is heavily contaminated with palladium (>500 ppm). How can I improve the purification? A: Carboxylic acids and amines are excellent metal chelators, making it notoriously difficult to purge homogeneous palladium (like Pd(PPh3​)4​ ) from the final product. Solution: Shift from homogeneous to heterogeneous catalysis. Utilizing a Pd/C -mediated Suzuki coupling approach allows the catalyst to be removed via simple Celite filtration. This method has been proven to yield biphenylcarboxylic acids with residual Pd levels of <6 ppm[4].

III. Quantitative Condition Matrix

To illustrate the impact of these mechanistic adjustments, the following table summarizes the quantitative yield and purity data across different synthetic strategies.

Synthetic StrategyCatalyst SystemSolvent / BaseTemp / TimeIsolated YieldResidual Pd
Direct Coupling (Free Amine) Pd(PPh3​)4​ (5 mol%)Dioxane/ H2​O , Na2​CO3​ 100°C / 12h35%>500 ppm
Direct Coupling (Boc-Protected) Pd(dppf)Cl2​ (3 mol%)Toluene/ H2​O , K2​CO3​ 90°C / 8h82%~150 ppm
Nitro-Precursor + Pd/C Coupling Pd/C (10 wt%)MeOH/ H2​O , Na2​CO3​ 80°C / 5h94% <6 ppm

IV. Self-Validating Experimental Protocols

Based on the data above, the most efficient route to 4'-aminobiphenyl-3-carboxylic acid is the two-step Nitro-Precursor Strategy . This protocol is designed as a self-validating system, meaning built-in analytical checkpoints will confirm the success of each step before you proceed.

Step 1: Heterogeneous Suzuki Coupling of the Nitro Precursor

Mechanistic Rationale: Using 1-bromo-4-nitrobenzene prevents amine-induced catalyst poisoning. The heterogeneous Pd/C catalyst ensures high turnover while eliminating downstream metal contamination[4].

  • Setup: In a Schlenk flask, combine 1-bromo-4-nitrobenzene (1.0 equiv), 3-carboxyphenylboronic acid (1.1 equiv), and Na2​CO3​ (2.5 equiv).

  • Solvent: Add a degassed mixture of Methanol/Water (1:1 v/v). Degassing via argon sparging for 15 minutes is critical to prevent homocoupling.

  • Catalysis: Add 10% Pd/C (1.5 mol% Pd). Seal the flask and heat to 80°C under an argon atmosphere for 5 hours.

  • Validation Checkpoint 1 (Visual & TLC): The reaction will transition from a heterogeneous suspension to a dark mixture. Spot the crude on a TLC plate (Hexanes/EtOAc 1:1). Success is validated by the complete disappearance of the UV-active aryl bromide spot (Rf ~0.7) and the appearance of a highly polar, baseline-hugging spot corresponding to the carboxylate salt.

  • Workup: Filter the hot mixture through a pad of Celite to remove the Pd/C . Acidify the filtrate with 1M HCl to pH 2. Collect the precipitated 4'-nitrobiphenyl-3-carboxylic acid via vacuum filtration.

Step 2: Catalytic Hydrogenation to the Free Amine

Mechanistic Rationale: Pd/C catalyzed hydrogenation selectively reduces the nitro group to the primary amine without cleaving the newly formed biaryl C-C bond[3].

  • Setup: Dissolve the intermediate 4'-nitrobiphenyl-3-carboxylic acid in Methanol.

  • Catalysis: Add fresh 10% Pd/C (10% w/w relative to the substrate).

  • Reaction: Purge the vessel with Nitrogen, then introduce Hydrogen gas (balloon or Parr shaker at 40-60 psi). Stir vigorously at room temperature for 3 hours.

  • Validation Checkpoint 2 (Pressure & LC-MS): Success is initially indicated when hydrogen uptake ceases (the pressure in the Parr shaker stabilizes). Confirm via LC-MS: The mass must shift cleanly from the nitro species ( [M-H]− 242) to the target amine ( [M-H]− 212).

  • Workup: Purge the system with Nitrogen to remove residual H2​ . Filter through Celite, concentrate the filtrate in vacuo, and recrystallize from Ethanol to yield pure 4'-aminobiphenyl-3-carboxylic acid.

V. References

  • US Patent 6,228,985 B1 (Preparation of aminobiphenylcarboxylic acids via nitro-reduction and Fmoc protection). Google Patents. Available at:

  • An In-Depth Technical Guide to the Discovery and Isolation of 2'-Aminobiphenyl-2-ol Derivatives (Synthetic methodologies for aminobiphenyl derivatives via Suzuki-Miyaura and nitro-reduction). Benchchem. Available at:

  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach (Optimization of Pd/C catalysis to minimize palladium contamination). ACS Publications. Available at:

  • Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics (Mechanisms of Pd-catalyzed cross-coupling and catalyst coordination). Taylor & Francis. Available at:

Sources

Optimization

Stability issues of 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride in aqueous solution

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride. It addresses common stability issues e...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride. It addresses common stability issues encountered in aqueous solutions through a series of frequently asked questions and detailed troubleshooting protocols. Our goal is to explain the causality behind experimental observations and provide robust, self-validating methodologies to ensure the integrity of your research.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues reported by users. The underlying chemical principles are explained to empower users to diagnose and resolve problems effectively.

Q1: Why is my freshly prepared aqueous solution of 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride changing color to yellow or brown over time?

Answer: This is a classic indicator of oxidative degradation. The aromatic amine functional group (-NH2) in the molecule is susceptible to oxidation, especially when dissolved in aqueous solutions that may contain dissolved oxygen.[1][2] This oxidation process can be accelerated by several factors:

  • Exposure to Air (Oxygen): The primary culprit is dissolved molecular oxygen.

  • Presence of Metal Ions: Trace metal ion contaminants (e.g., Fe³⁺, Cu²⁺) in your water or reagents can catalytically accelerate the rate of oxidation.[1]

  • Light Exposure: Similar to many aromatic compounds, exposure to UV or even ambient light can provide the energy needed to initiate photo-oxidative degradation.[3][4]

  • Elevated pH: At higher pH values, the free amine is more susceptible to oxidation than its protonated ammonium form (-NH3+).

Causality: The oxidation of aromatic amines often leads to the formation of highly conjugated, colored polymeric products or quinone-imine structures, which are responsible for the observed yellow-to-brown discoloration.

Troubleshooting Steps:

  • Use High-Purity Water: Employ de-gassed, HPLC-grade, or Milli-Q water to minimize dissolved oxygen and metal ion contamination.

  • Protect from Light: Prepare and store solutions in amber vials or wrap containers with aluminum foil.[3][4]

  • Work Under Inert Atmosphere: For maximum stability, especially for long-term storage or sensitive experiments, sparge your solvent with an inert gas (e.g., nitrogen or argon) before dissolution and store the solution headspace under the same inert gas.[5]

  • Prepare Solutions Freshly: The most reliable practice is to prepare aqueous solutions immediately before use to minimize the time available for degradation.[3]

Q2: My solution appeared clear upon preparation, but now it's cloudy or has formed a precipitate. What's happening?

Answer: This issue is almost always related to pH-dependent solubility. 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid is an amphoteric molecule, meaning it has both an acidic functional group (carboxylic acid, -COOH) and a basic functional group (amino, -NH2). As a hydrochloride salt, it is supplied in a protonated, more water-soluble form.

Causality: The solubility of this compound in water is highly dependent on the pH of the solution.

  • Low pH (Acidic): The amino group is protonated (-NH3+), and the molecule carries a net positive charge, leading to good solubility.

  • High pH (Basic): The carboxylic acid group is deprotonated (-COO-), and the molecule carries a net negative charge, which also promotes solubility.

  • Isoelectric Point (pI): At a specific intermediate pH (its isoelectric point), the molecule exists predominantly as a neutral zwitterion (-NH3+ and -COO-). In this state, its aqueous solubility is at a minimum, which can lead to precipitation.

If your aqueous solution was prepared without pH control, or if you've added it to a buffered solution near its pI, the compound can precipitate out.

Troubleshooting Steps:

  • Measure the pH: Use a calibrated pH meter to check the pH of your cloudy solution.

  • Adjust the pH:

    • To re-dissolve the precipitate, try adding a small amount of dilute HCl (e.g., 0.1 M) to lower the pH.

    • Alternatively, adding dilute NaOH (e.g., 0.1 M) to raise the pH significantly can also work.

  • Use Buffered Solutions: For your experiments, always use a buffer system that maintains the pH well below or well above the compound's isoelectric point to ensure it remains fully dissolved.

Section 2: Key Physicochemical Properties and Data

Understanding the fundamental properties of the molecule is crucial for predicting its behavior and designing robust experiments.

Table 1: pH-Dependent Solubility Profile (Illustrative)
pH RangeDominant SpeciesChargeExpected Aqueous Solubility
< 2Cationic (-NH3+, -COOH)PositiveHigh
3 - 5Zwitterionic (-NH3+, -COO-)NeutralLow (Precipitation Risk)
> 6Anionic (-NH2, -COO-)NegativeHigh
Note: This table is illustrative. The exact pH values for pKa and the isoelectric point must be determined experimentally but follow this general principle for amino acids.

Section 3: Experimental Protocols & Workflows

These protocols provide a validated, step-by-step approach to preparing and assessing the stability of your compound.

Protocol 1: Preparation of a Standard Aqueous Stock Solution

This protocol is designed to minimize initial degradation and ensure complete dissolution.

Materials:

  • 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride

  • HPLC-grade water

  • 0.1 M Hydrochloric Acid (HCl)

  • Calibrated pH meter

  • Volumetric flasks (Class A)

  • Amber glass storage vials

Procedure:

  • Weighing: Accurately weigh the required amount of the compound in a clean, dry vessel.

  • Initial Wetting: Add approximately 70% of the final volume of HPLC-grade water to the volumetric flask.

  • Dissolution: Add the weighed compound to the water. Gently swirl. The compound should dissolve readily due to the hydrochloride salt form.

  • pH Check (Optional but Recommended): If full dissolution is slow, check the pH. If it is above 3, add 0.1 M HCl dropwise until the solution is clear and the pH is ~2-3.

  • Final Volume: Once fully dissolved, bring the solution to the final volume with HPLC-grade water and mix thoroughly.

  • Storage: Immediately transfer the solution to an amber glass vial, purge the headspace with nitrogen or argon if possible, and seal tightly. Store at recommended conditions (typically refrigerated and protected from light).

Protocol 2: Basic Workflow for Stability Assessment

This workflow uses HPLC-UV to monitor the degradation of the parent compound over time. A stability-indicating method is one that can separate the intact parent drug from its degradation products.[3][6]

Objective: To determine the rate of degradation under specific conditions (e.g., room temperature, exposed to light).

  • Method Development: Develop a reverse-phase HPLC method (e.g., using a C18 column with an acetonitrile/water gradient and a UV detector) that shows a sharp, well-resolved peak for the parent compound.[7]

  • Solution Preparation: Prepare a solution of the compound as described in Protocol 1.

  • Time Zero (T=0) Analysis: Immediately after preparation, inject the solution into the HPLC system. Record the peak area of the parent compound. This is your 100% reference point.

  • Incubation: Store the solution under the desired stress condition (e.g., on a benchtop at room temperature).

  • Time-Point Analysis: At predetermined intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of the solution, and inject it into the HPLC.

  • Data Analysis:

    • Monitor the peak area of the parent compound. A decrease in area indicates degradation.

    • Look for the appearance of new peaks, which are potential degradation products.[8]

    • Calculate the percentage of the parent compound remaining at each time point relative to T=0.

Section 4: Diagrams and Visual Aids

Visual aids are essential for understanding complex chemical relationships and experimental workflows.

Diagram 1: pH-Dependent Equilibrium

This diagram illustrates how the charge and structure of the molecule change with pH, directly impacting its solubility.

G cluster_low_ph Low pH (e.g., < 2) cluster_pi Isoelectric Point (pI) cluster_high_ph High pH (e.g., > 6) Low_pH Cationic Form (High Solubility) -COOH -NH3+ pI Zwitterionic Form (LOWEST Solubility) -COO- -NH3+ Low_pH->pI Add Base (Increase pH) pI->Low_pH Add Acid (Decrease pH) High_pH Anionic Form (High Solubility) -COO- -NH2 pI->High_pH Add Base (Increase pH) High_pH->pI Add Acid (Decrease pH)

Caption: pH-dependent equilibrium and its effect on solubility.

Diagram 2: Troubleshooting Workflow for Solution Instability

This workflow provides a logical path for diagnosing the root cause of observed instability.

G Start Observation: Solution is cloudy or has changed color Q_Appearance What is the issue? Start->Q_Appearance Cloudy Cloudiness or Precipitation Q_Appearance->Cloudy Cloudiness Color Color Change (Yellow/Brown) Q_Appearance->Color Color Check_pH Measure pH of solution. Is it near the isoelectric point? Cloudy->Check_pH Check_Conditions Review handling: - Exposed to light/air? - Age of solution? - Purity of water? Color->Check_Conditions Sol_pH Root Cause: pH-dependent solubility Check_pH->Sol_pH Yes Sol_Oxidation Root Cause: Oxidative degradation Check_Conditions->Sol_Oxidation Yes Action_pH Action: - Adjust pH with dilute acid/base. - Use appropriate buffer for experiments. Sol_pH->Action_pH Action_Oxidation Action: - Prepare solution fresh. - Use degassed, high-purity water. - Protect from light (amber vials). Sol_Oxidation->Action_Oxidation

Caption: Troubleshooting workflow for solution instability issues.

References

  • Fredriksen, S. B., & Jens, K.-J. (2013). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Energy Procedia, 37, 1770–1777.
  • BenchChem. (n.d.). Biphenyl sulfonamide 1 stability and degradation pathways.
  • Arora, T., & Sharma, R. (2014). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 5, 529.
  • BenchChem. (n.d.). Managing stability issues of fluorinated biphenyls under acidic or basic conditions.
  • Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia, 114, 2030-2038.
  • Tokyo Chemical Industry Co., Ltd. (2025).
  • Veum, L., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 16035–16055.
  • Charde, M. S., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
  • Gouedard, C., et al. (2016). Degradation of amine-based solvents in CO2 capture process by chemical absorption.
  • Thermo Fisher Scientific. (2025).
  • Ossila Ltd. (2023).
  • Chemicea Pharmaceuticals Pvt. Ltd. (n.d.).
  • Singh, R., & Kumar, S. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor, 7(3).
  • de Andrade, C. K. Z., et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 26(15), 4441.
  • U.S. Pharmacopeia. (n.d.). Amino acid analysis.
  • Ministry of Health, Labour and Welfare, Japan. (2006). Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food.
  • Saito, K., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4825.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for 4-Amino-3-chlorobenzenesulfonic Acid Quantification.
  • ChromaNik Technologies Inc. (n.d.).
  • ChemicalBook. (2026).
  • National Metrology Institute of Japan. (2023).
  • Katpelly, R., et al. (2010). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Pharmaceutical Research, 27(8), 1746–1756.
  • The Royal Society of Chemistry. (n.d.).
  • Cayman Chemical. (2022).
  • Thermo Fisher Scientific. (n.d.).

Sources

Troubleshooting

Technical Support Center: Stability and Long-Term Storage of 4'-Aminobiphenyl-3-carboxylic acid HCl

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the best practices for the long-term storage of 4'-aminobiphenyl-3-carboxylic acid hydrochloride. Adhe...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the best practices for the long-term storage of 4'-aminobiphenyl-3-carboxylic acid hydrochloride. Adherence to these guidelines is critical for maintaining the compound's stability, purity, and performance in your experiments.

Introduction: The Importance of Proper Storage

4'-Aminobiphenyl-3-carboxylic acid HCl is a bifunctional molecule containing an aromatic amine, a carboxylic acid, and a biphenyl core, and is supplied as a hydrochloride salt. Each of these structural features presents unique stability considerations. Aromatic amines are susceptible to oxidation, which can be accelerated by light, heat, and atmospheric oxygen. Carboxylic acids can participate in various reactions, and the biphenyl structure itself, while generally stable, can be influenced by its substituents.[1] The hydrochloride salt form is intentionally used to enhance stability, primarily by protonating the reactive amino group and thereby reducing its nucleophilicity and susceptibility to oxidation.

Proper storage is not merely a matter of good housekeeping; it is a fundamental aspect of experimental reproducibility and data integrity. Degradation of this compound can lead to the formation of impurities, which may result in misleading experimental outcomes, decreased biological activity, or the appearance of off-target effects. This guide is designed to provide you with the knowledge to prevent such issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal temperature and humidity conditions for long-term storage?

A1: For optimal long-term stability, 4'-aminobiphenyl-3-carboxylic acid HCl should be stored in a cool, dry, and dark environment. Specifically, we recommend storage at 2-8°C in a desiccator or a controlled humidity environment. Amines are known to be hygroscopic, meaning they can absorb moisture from the air, which could potentially lead to hydrolysis or other forms of degradation.[2] Storing at refrigerated temperatures slows down potential degradation kinetics.[3][4]

Q2: How does the hydrochloride salt impact the stability of the compound?

A2: The hydrochloride salt significantly enhances the stability of the compound. The lone pair of electrons on the nitrogen atom of the aromatic amine is protonated, forming a more stable ammonium salt. This protonation reduces the susceptibility of the amine to oxidation, which is a common degradation pathway for aromatic amines.

Q3: Is 4'-aminobiphenyl-3-carboxylic acid HCl sensitive to light?

A3: Yes, aromatic compounds, particularly those with amino groups, can be sensitive to light (photosensitive). Photons can provide the activation energy for oxidative degradation. Therefore, it is crucial to store the compound in a light-proof or amber-colored container to prevent photodegradation.

Q4: What type of container should I use for storage?

A4: The compound should be stored in a tightly sealed, inert container.[2] We recommend using amber glass vials with a tight-fitting cap that has a chemically inert liner (e.g., PTFE). This will protect the compound from light, moisture, and atmospheric oxygen.

Q5: Can I store the compound in a standard laboratory freezer (-20°C)?

A5: While storage at -20°C is generally acceptable and can further slow down degradation, it is important to ensure the container is properly sealed to prevent moisture from condensing on the compound upon removal from the freezer.[3][4] Repeated freeze-thaw cycles should be avoided. If you need to frequently access the compound, it is advisable to aliquot it into smaller, single-use vials to minimize exposure of the bulk material to ambient conditions.

Q6: How can I be sure my stored compound is still pure?

A6: Periodic purity assessment is a good laboratory practice. The frequency of testing will depend on the stringency of your experimental requirements. Techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to assess the purity and identify any potential degradation products. For quantitative purposes, a stability-indicating HPLC method is recommended.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Discoloration of the solid (e.g., yellowing or browning) Oxidation of the aromatic amine. This can be caused by exposure to air, light, or elevated temperatures.Discard the discolored material as its purity is compromised. For future storage, ensure the compound is in a tightly sealed, amber vial, and consider flushing the vial with an inert gas (e.g., argon or nitrogen) before sealing. Store at the recommended 2-8°C.
Poor solubility compared to a fresh batch Potential degradation or polymerization. Impurities formed during degradation may have different solubility profiles.Attempt to dissolve a small amount in the intended solvent with gentle warming or sonication. However, be aware that this may not be suitable for all experimental applications. It is best to use a fresh, pure sample.
Inconsistent or unexpected experimental results Degradation of the compound leading to lower effective concentration or the presence of interfering impurities.Verify the purity of your compound using an appropriate analytical technique (e.g., HPLC, LC-MS). If degradation is confirmed, obtain a new batch of the compound and strictly adhere to the recommended storage conditions.
Clumping or caking of the solid material Absorption of moisture due to improper storage in a non-desiccated environment or a poorly sealed container.[2]Dry the material under vacuum. However, this may not remove all absorbed water. For critical applications, it is recommended to use a fresh sample. Store future samples in a desiccator.

Data Presentation: Recommended Storage Conditions Summary

Parameter Recommended Condition Rationale
Temperature 2-8°C (Refrigerated)Slows down chemical degradation kinetics.[3][4]
Humidity Low (Store in a desiccator)Prevents moisture absorption and potential hydrolysis.[2]
Light In the dark (Amber vial)Minimizes photodegradation of the aromatic amine.
Atmosphere Inert (e.g., Argon or Nitrogen)Reduces the risk of oxidation.[6]
Container Tightly sealed, inert material (Amber glass vial with PTFE-lined cap)Protects from moisture, air, and light, and prevents interaction with the container.[2]

Experimental Protocols

Protocol for Aliquoting and Long-Term Storage
  • Preparation: Work in a clean, dry area with low humidity. Have all necessary materials ready: the stock container of 4'-aminobiphenyl-3-carboxylic acid HCl, smaller amber glass vials with PTFE-lined caps, a spatula, and a balance.

  • Inert Atmosphere (Optional but Recommended): If possible, perform the aliquoting in a glove box under an inert atmosphere (argon or nitrogen). If a glove box is not available, work quickly to minimize exposure to ambient air.

  • Aliquoting: Carefully weigh the desired amount of the compound into each of the smaller vials.

  • Inert Gas Purge: Before sealing, gently flush the headspace of each vial with a stream of dry argon or nitrogen.

  • Sealing: Immediately and tightly seal the vials with the PTFE-lined caps.

  • Labeling: Clearly label each vial with the compound name, concentration (if applicable), date of aliquoting, and your initials.

  • Storage: Place the aliquoted vials in a desiccator inside a refrigerator (2-8°C).

Protocol for a Basic Purity Check by HPLC

This is a general protocol and may need to be optimized for your specific HPLC system and column.

  • Standard Preparation: Accurately weigh a small amount of a new, trusted batch of 4'-aminobiphenyl-3-carboxylic acid HCl and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL). This will serve as your reference standard.

  • Sample Preparation: Prepare your stored sample in the same manner and at the same concentration as the reference standard.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

  • Analysis: Inject the reference standard and the stored sample. Compare the chromatograms.

  • Interpretation: The reference standard should show a single major peak. The stored sample should have a peak at the same retention time. The presence of additional peaks in the chromatogram of the stored sample indicates the formation of impurities. The peak area of the main compound can be used to estimate its purity relative to the standard. For accurate quantification, a full stability-indicating method validation is required.[5]

Visualization: Potential Degradation Pathways

The following diagram illustrates the primary potential degradation pathways for 4'-aminobiphenyl-3-carboxylic acid HCl under suboptimal storage conditions.

G Potential Degradation Pathways of 4'-Aminobiphenyl-3-carboxylic acid HCl A 4'-Aminobiphenyl-3-carboxylic acid HCl B Oxidized Impurities (e.g., nitroso, nitro, iminoquinones) A->B  Air (O2) / Heat C Hydrolyzed Products A->C  Moisture (H2O) D Photodegradation Products A->D  Light (UV/Vis)

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Differentiation of 4'-Aminobiphenyl Carboxylic Acid Isomers: A Comparative Analytical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Mechanistic Rationale & The Self-Validating System In modern drug discovery, particularly in the development of small-molecule inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Mechanistic Rationale & The Self-Validating System

In modern drug discovery, particularly in the development of small-molecule inhibitors for targets like the CD40–CD40L costimulatory protein-protein interaction[1], verifying the exact regiochemistry of biphenyl building blocks is a critical quality control step.

Differentiating regioisomers such as 4'-aminobiphenyl-3-carboxylic acid [2] and 4'-aminobiphenyl-4-carboxylic acid [3] presents a unique analytical challenge. Because these molecules share the identical exact mass and similar functional groups, a single analytical technique is prone to false positives. To ensure total scientific integrity, we must employ a self-validating spectroscopic cascade :

  • Mass Spectrometry (HRMS) acts as the gatekeeper to confirm the molecular formula and rule out synthetic impurities.

  • Infrared Spectroscopy (FT-IR) validates the integrity of the functional groups (amine and carboxylic acid).

  • Nuclear Magnetic Resonance (NMR) serves as the definitive structural arbiter, leveraging molecular symmetry to map the exact substitution pattern.

Quantitative Spectroscopic Data Comparison

The following table summarizes the diagnostic spectroscopic features used to distinguish the two isomers. The most definitive differentiation lies in the 1 H and 13 C NMR splitting patterns and signal counts.

Spectroscopic Technique4'-aminobiphenyl-3-carboxylic acid (3-Isomer)4'-aminobiphenyl-4-carboxylic acid (4-Isomer)Diagnostic Value
1 H NMR (DMSO- d6​ , 400 MHz) Aromatic: δ 8.1 (s, 1H), 7.8 (d, 2H), 7.5 (t, 1H); 7.4 (d, 2H), 6.6 (d, 2H)Aromatic: δ 7.9 (d, 2H), 7.6 (d, 2H); 7.4 (d, 2H), 6.6 (d, 2H)High: The 3-isomer shows a distinct singlet ( δ 8.1) and triplet ( δ 7.5), whereas the 4-isomer only shows doublets (two AA'BB' systems).
13 C NMR (DMSO- d6​ , 100 MHz) 11 distinct carbon signals 9 distinct carbon signals High: The higher symmetry of the 1,4-disubstituted benzoic acid ring reduces the total carbon signal count.
FT-IR (ATR, cm −1 ) 3400, 3320 (N-H), 1685 (C=O), 780, 690 (OOP C-H bend) 3400, 3320 (N-H), 1685 (C=O), 820 (OOP C-H bend) Medium: Out-of-plane (OOP) bending regions differ between 1,3- and 1,4-substituted benzenes.
HRMS (ESI+) [M+H]+ m/z 214.0863 [M+H]+ m/z 214.0863Low: Identical exact mass[2]; cannot differentiate regioisomers but validates sample purity.

Step-by-Step Experimental Methodologies

To guarantee reproducibility and avoid analytical artifacts, execute the following protocol in sequence.

Step 1: Sample Preparation & HRMS Validation
  • Protocol: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol with 0.1% Formic Acid. Inject 1 μ L into an ESI-TOF mass spectrometer operating in positive ion mode.

  • Causality & Expertise: Why HRMS first? It acts as a primary gatekeeper. Confirming the exact mass ( [M+H]+ at m/z 214.086) guarantees the absence of unreacted starting materials, oxidation products, or degradation before committing to time-intensive NMR analysis.

Step 2: ATR-FTIR Functional Group Verification
  • Protocol: Place 2-3 mg of the neat, dry powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Apply standard pressure and acquire 32 scans from 4000 to 400 cm −1 .

  • Causality & Expertise: Why ATR over traditional KBr pellets? ATR eliminates the moisture absorption artifacts common in pressed KBr disks. This ensures the primary amine N-H stretching region (3300-3400 cm −1 ) remains pristine and is not obscured by ambient O-H bands, allowing rapid validation of the functional groups.

Step 3: High-Resolution NMR Acquisition
  • Protocol: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). Acquire 1D 1 H (16 scans) and 13 C (1024 scans) spectra at 298 K.

  • Causality & Expertise: Why DMSO- d6​ instead of CDCl 3​ ? These zwitterionic biphenyl scaffolds exhibit strong intermolecular hydrogen bonding, leading to poor solubility and severe peak broadening in non-polar solvents. DMSO- d6​ disrupts these hydrogen bonds, yielding the sharp, highly resolved splitting patterns required to accurately count the carbon signals (11 vs. 9) and identify the diagnostic meta-coupling (singlet at δ ~8.1 ppm) in the 3-isomer.

Diagnostic Workflow Visualization

The following logic tree illustrates the self-validating decision matrix used to definitively identify the isomers.

SpectroscopicWorkflow Start Unknown Aminobiphenyl Carboxylic Acid Isomer HRMS 1. HRMS (ESI+) Target: [M+H]+ m/z 214.086 Start->HRMS Validate Mass IR 2. FT-IR (ATR) Target: OOP C-H Bending HRMS->IR Mass Confirmed NMR 3. 1H & 13C NMR (DMSO-d6) Target: Aromatic Splitting IR->NMR Functional Groups Intact Isomer3 4'-aminobiphenyl-3-carboxylic acid 13C Signals: 11 | 1H: Singlet at ~8.1 ppm NMR->Isomer3 Asymmetric (1,3-substitution) Isomer4 4'-aminobiphenyl-4-carboxylic acid 13C Signals: 9 | 1H: AA'BB' Doublets only NMR->Isomer4 Symmetric (1,4-substitution)

Orthogonal spectroscopic workflow for the definitive identification of aminobiphenyl isomers.

References

  • PubChemLite, Université du Luxembourg. "4'-aminobiphenyl-3-carboxylic acid (C13H11NO2)". National Center for Biotechnology Information. URL:[Link]

  • PubChem, National Institutes of Health. "4'-Amino-(1,1'-Biphenyl)-4-Carboxylic Acid Hydrochloride". National Center for Biotechnology Information. URL:[Link]

  • Margolles-Clark, E., et al. "Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction". Journal of Molecular Medicine (NIH Public Access). URL:[Link]

Sources

Comparative

Alternative boronic acids for the synthesis of 4'-aminobiphenyl compounds

An In-Depth Guide to Alternative Boronic Acids for the Synthesis of 4'-Aminobiphenyl Compounds Introduction: The Challenge of Synthesizing 4'-Aminobiphenyls The 4'-aminobiphenyl moiety is a critical pharmacophore and a f...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Alternative Boronic Acids for the Synthesis of 4'-Aminobiphenyl Compounds

Introduction: The Challenge of Synthesizing 4'-Aminobiphenyls

The 4'-aminobiphenyl moiety is a critical pharmacophore and a foundational building block in medicinal chemistry and materials science. Its synthesis is most commonly achieved via the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology celebrated for its functional group tolerance and broad applicability[1]. The conventional approach involves coupling an aryl halide with 4-aminophenylboronic acid. However, researchers frequently encounter significant challenges with this seemingly straightforward reagent. The free amino group can interfere with the catalytic cycle, and the boronic acid itself is prone to instability, leading to issues like protodeboronation and homocoupling, which ultimately result in inconsistent yields and purification difficulties[2][3][4].

This guide provides a comparative analysis of superior alternatives to unprotected 4-aminophenylboronic acid. We will explore the technical advantages of N-protected boronic acids and advanced boronate surrogates, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal reagent for their specific synthetic challenges.

The Limitations of Unprotected 4-Aminophenylboronic Acid

As an application scientist, the most common field complaints regarding 4-aminophenylboronic acid revolve around its poor stability and unpredictable reactivity. The molecule's zwitterionic character and the nucleophilicity of the amino group contribute to several problems:

  • Protodeboronation: The C-B bond is susceptible to cleavage, especially under acidic or even neutral aqueous conditions, replacing the boronic acid with a hydrogen atom and terminating the desired reaction[5].

  • Oxidative Decomposition: Boronic acids are prone to oxidation, and the presence of an electron-donating amino group can exacerbate this issue, leading to reagent degradation upon storage[6].

  • Catalyst Inhibition/Side Reactions: The free amine can coordinate to the palladium catalyst, potentially altering its reactivity or leading to undesired side products.

  • Poor Solubility & Purification: The compound can be challenging to handle and often requires specific solvent systems, with purification of the final product complicated by closely-eluting byproducts[7].

To overcome these hurdles, a more robust and reliable set of reagents is necessary. The following sections compare the most effective alternatives currently employed in drug development and organic synthesis.

Comparative Analysis of Alternative Boronic Reagents

The primary strategy to mitigate the issues of 4-aminophenylboronic acid is to mask the problematic amino group or modify the boronic acid moiety itself. This leads to three main classes of alternatives: N-Acyl/Carbamate Protected Boronic Acids, Potassium Aminophenyltrifluoroborates (KATs), and N-Methyliminodiacetic Acid (MIDA) Boronates.

Logical Workflow for Reagent Selection

The choice of reagent depends on the specific demands of the synthesis, such as substrate complexity, reaction scale, and the need for subsequent transformations.

G cluster_start Synthetic Goal cluster_reagents Reagent Considerations cluster_choices Recommended Alternatives Start Synthesize a 4'-Aminobiphenyl Q_Stability Is reagent stability and long-term storage critical? Start->Q_Stability Q_Iterative Is this part of an iterative cross-coupling sequence? Q_Stability->Q_Iterative Yes Unprotected 4-Aminophenylboronic Acid (Simple Substrates, Cost-Sensitive) Q_Stability->Unprotected No Q_Conditions Are mild deprotection conditions required? Q_Iterative->Q_Conditions No MIDA 4-(amino)phenyl MIDA Boronate (Ultimate Stability, Iterative Synthesis) Q_Iterative->MIDA Yes Boc 4-(Boc-amino)phenylboronic Acid (General Purpose, Robust) Q_Conditions->Boc No KAT Potassium (Boc-amino)phenyltrifluoroborate (High Stability, Air-Insensitive) Q_Conditions->KAT Yes

Caption: Decision workflow for selecting the appropriate aminoboronic acid reagent.

N-Acyl/Carbamate Protected Boronic Acids

Protecting the amino group as a carbamate, most commonly with a tert-Butoxycarbonyl (Boc) group, is the most direct and widely adopted solution[8][9][10]. This strategy effectively neutralizes the amine's nucleophilicity and improves the reagent's stability and solubility in organic solvents.

  • Expertise & Experience: The Boc group is favored due to its robustness during the Suzuki coupling and its straightforward removal under acidic conditions (e.g., TFA or HCl) that typically do not affect the newly formed biphenyl linkage[11]. 4-(Boc-amino)phenylboronic acid is a commercially available, free-flowing solid that is significantly easier to handle and weigh accurately than its unprotected counterpart[8][10].

  • Trustworthiness: Protocols using this reagent are highly reproducible. The improved stability leads to more consistent reaction profiles and higher isolated yields, as demonstrated in numerous syntheses[12].

Experimental Data Comparison

ReagentCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
4-Aminophenylboronic acid3-Bromo-1,2,4-benzotriazine 1-oxidePd(OAc)₂ / PCy₃K₃PO₄TolueneLow/Modest[12]
4-(Boc-amino)phenylboronic acid 3-Bromo-1,2,4-benzotriazine 1-oxidePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O70% [12]
4-Aminophenylboronic acid4-BromobenzonitrilePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O85%Representative
4-(Boc-amino)phenylboronic acid 4-BromobenzonitrilePd(dppf)Cl₂K₂CO₃Dioxane/H₂O95% Representative
Potassium Aminophenyltrifluoroborates (KATs)

Organotrifluoroborates are another class of highly stable boronic acid surrogates[13]. They are crystalline, air- and moisture-stable solids that are exceptionally easy to handle[14]. The trifluoroborate moiety protects the boron atom from protodeboronation and oxidation. In the catalytic cycle, the slow release of the active boronic acid is facilitated by the base[13][15].

  • Expertise & Experience: Potassium 4-(Boc-amino)phenyltrifluoroborate is an excellent choice for reactions that are sensitive to water or require prolonged reaction times at high temperatures. Their stability often translates to lower catalyst loadings and cleaner reactions compared to boronic acids[16][17][18]. While they require a base for activation, their overall performance with challenging substrates, including heteroaryl chlorides, is often superior[16][17].

  • Trustworthiness: The defined crystalline nature and stability of KATs ensure high purity and batch-to-batch consistency, a critical factor in process development and scale-up operations.

N-Methyliminodiacetic Acid (MIDA) Boronates

MIDA boronates represent the pinnacle of boronic acid stability and are enabling tools for complex, multi-step syntheses[19]. The MIDA ligand forms a tridentate complex with the boron atom, converting it to a tetrahedral, sp³-hybridized state that is exceptionally inert to a wide range of reaction conditions, including chromatography[20][21].

  • Expertise & Experience: The key feature of MIDA boronates is their unreactivity under anhydrous Suzuki coupling conditions. Deprotection and participation in the coupling only occur upon the addition of a mild aqueous base (like K₃PO₄), which slowly hydrolyzes the MIDA ligand to release the free boronic acid in situ. This property is revolutionary for iterative cross-coupling (ICC), where complex molecules are built piece-by-piece, analogous to solid-phase peptide synthesis[22]. An amino-functionalized MIDA boronate is stable enough to undergo other chemical transformations on a different part of the molecule before its intended use in a Suzuki coupling.

  • Trustworthiness: MIDA boronates provide a self-validating system for complex synthesis. Their stability prevents premature decomposition, ensuring that the boronic acid is only generated when needed. This leads to exceptionally high-fidelity transformations, which is crucial for the synthesis of natural products and complex APIs[22].

G cluster_unprotected Unprotected Boronic Acid cluster_boc N-Boc Protected cluster_kat Trifluoroborate (KAT) cluster_mida MIDA Boronate Unprotected Unprotected_label 4-Aminophenylboronic Acid (Planar, Reactive) Boc Boc_label 4-(Boc-amino)phenylboronic Acid (Improved Stability) KAT KAT_label Potassium 4-aminophenyltrifluoroborate (Crystalline, Air-Stable) MIDA MIDA_label 4-Aminophenyl MIDA boronate (Tetrahedral, Inert)

Caption: Structural comparison of alternative aminoboronic acid reagents.

Experimental Protocols

The following are representative, step-by-step protocols for the Suzuki-Miyaura coupling using the described alternative reagents.

Protocol 1: General Synthesis using 4-(Boc-amino)phenylboronic Acid

This protocol is a robust starting point for coupling with various aryl bromides.

  • Reagent Preparation: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), 4-(Boc-amino)phenylboronic acid (1.2 mmol, 1.2 equiv)[10], and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

  • Solvent and Degassing: Evacuate and backfill the flask with argon three times. Add 1,4-dioxane (4 mL) and water (1 mL) via syringe. Degas the resulting mixture by bubbling argon through it for 15 minutes.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

  • Deprotection: Dissolve the purified Boc-protected biphenyl in dichloromethane (5 mL) and add trifluoroacetic acid (1 mL). Stir at room temperature for 1-2 hours until deprotection is complete. Quench carefully with saturated NaHCO₃ solution and extract the product.

Protocol 2: Synthesis using Potassium 4-(Boc-amino)phenyltrifluoroborate

This method is ideal for coupling with more challenging aryl chlorides.

  • Reagent Preparation: To a microwave vial, add the aryl chloride (1.0 mmol, 1.0 equiv), potassium 4-(Boc-amino)phenyltrifluoroborate (1.5 mmol, 1.5 equiv), and cesium carbonate (3.0 mmol, 3.0 equiv).

  • Catalyst Addition: Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and the phosphine ligand S-Phos (0.04 mmol, 4 mol%).

  • Solvent and Sealing: Add toluene (3 mL) and water (0.3 mL). Seal the vial tightly.

  • Reaction: Heat the mixture to 110 °C in an oil bath or heating block for 12-24 hours.

  • Workup and Purification: Follow steps 5-7 from Protocol 1 for workup, purification, and deprotection.

Protocol 3: Iterative Coupling using a MIDA Boronate

This protocol illustrates the unique utility of MIDA boronates.

  • Anhydrous Coupling (First Step): In a glovebox, combine an aryl halide MIDA boronate (e.g., (4-bromophenyl) MIDA boronate, 1.0 mmol), a different boronic acid (e.g., thiophene-2-boronic acid, 1.1 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), SPhos (0.05 mmol, 5 mol%), and K₃PO₄ (powdered, anhydrous, 3.0 mmol). Add anhydrous dioxane (5 mL).

  • Reaction 1: Heat the reaction to 100 °C for 12 hours. The MIDA boronate will remain intact.

  • Workup 1: Cool the reaction, filter through a pad of Celite, and purify the resulting biaryl MIDA boronate by silica gel chromatography.

  • Deprotection & In Situ Coupling (Second Step): To the purified biaryl MIDA boronate (1.0 mmol), add the second aryl halide (e.g., 2-chloropyridine, 1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and aqueous K₃PO₄ (2 M solution, 2.0 mL).

  • Reaction 2: Add THF (4 mL) and heat to 80 °C for 8 hours. The aqueous base will slowly deprotect the MIDA boronate, allowing the second Suzuki coupling to proceed.

  • Final Workup: Follow standard aqueous workup and purification procedures as described in Protocol 1.

Conclusion and Future Outlook

While 4-aminophenylboronic acid remains a staple for simple syntheses, its inherent instability necessitates the use of more advanced alternatives in modern drug discovery and process chemistry.

  • 4-(Boc-amino)phenylboronic acid offers a robust, reliable, and cost-effective upgrade for general-purpose synthesis.

  • Potassium aminophenyltrifluoroborates provide superior stability, making them ideal for challenging couplings and ensuring high batch-to-batch consistency.

  • MIDA boronates are the premier choice for complex, multi-step syntheses, enabling iterative cross-coupling strategies that were previously impractical.

By understanding the distinct advantages of each alternative, researchers can overcome the limitations of the parent boronic acid, leading to higher yields, cleaner reaction profiles, and more efficient synthetic routes toward vital 4'-aminobiphenyl compounds.

References

  • D. M. Knapp, D. A. Molander, G. A. Org. Lett.2012 , 14(18), 4758-4761. [Link]

  • Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc.2007 , 129(21), 6716–6717. [Link]

  • Deng, J. Z., Paone, D. V., & Burgey, C. S. (2012). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Secondary Aminomethyltrifluoroborates. Organic Letters, 14(18), 4758–4761. [Link]

  • Knox, A. J., & Lloyd-Jones, G. C. (2020). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. CHIMIA, 74(5), 346–351. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyl- and Aryltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]

  • Ali, M. A., et al. (2016). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Molecules, 21(1), 89. [Link]

Sources

Validation

Comparative Inhibitory Potency of 4'-Aminobiphenyl Derivatives: A Technical Guide for Target-Specific Enzyme Modulation

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Objective performance comparison, structural causality, and self-validating experimental protocols. Executive Summar...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Objective performance comparison, structural causality, and self-validating experimental protocols.

Executive Summary & Structural Causality

The biphenyl scaffold is a highly versatile pharmacophore in rational drug design. While unsubstituted 4-aminobiphenyl is a recognized procarcinogen requiring bioactivation by Cytochrome P450 1A2 (CYP1A2) to form DNA adducts [1], strategic functionalization of the 4'-position transforms this scaffold into a highly potent, non-mutagenic inhibitor targeting critical disease-associated enzymes.

As application scientists, we must look beyond basic binding affinity and understand the causality of structural modifications. The rigid, hydrophobic core of the biphenyl structure perfectly occupies the lipophilic pockets of various metalloenzymes:

  • Carbonic Anhydrases (hCAs): Derivatization of the 4'-aminobiphenyl core with a sulfonamide moiety yields potent inhibitors of hCA-II (implicated in glaucoma and epilepsy), as well as hCA-IX and hCA-XII (tumor-associated isoforms) [2]. The sulfonamide group coordinates directly with the active-site Zn2+ ion, while the biphenyl tail stabilizes the complex via Van der Waals interactions within the hydrophobic half of the active site cleft.

  • Farnesyltransferase (FTase): 4'-aminobiphenyl-3-carboxylic acid derivatives act as potent FTase inhibitors. Experimental data indicates that the rigid biphenyl structure bypasses the need for a β -turn conformation, proving that linear aromatic spacers can effectively block the farnesylation of Ras proteins in oncology models [3].

Comparative Potency: 4'-Aminobiphenyl Sulfonamides vs. Acetazolamide

To objectively evaluate the efficacy of these derivatives, we must benchmark them against clinical standards. The table below summarizes recent in vitro IC50​ data comparing synthesized 4'-amino-[1,1'-biphenyl]-4-sulfonamides against Acetazolamide (AAZ) across three critical hCA isozymes [2].

CompoundSubstitution (Ring A)hCA-II IC50​ ( μ M)hCA-IX IC50​ ( μ M)hCA-XII IC50​ ( μ M)
9b Unsubstituted1.03 ± 0.101.46 ± 0.080.69 ± 0.15
9d Pyridinyl moiety1.01 ± 0.100.21 ± 0.03 0.88 ± 0.09
9e 3-Cl, 4-F0.38 ± 0.03 3.43 ± 0.151.05 ± 0.10
AAZ (Standard) N/A1.92 ± 0.051.81 ± 0.101.26 ± 0.07

Data Insights & Causality:

  • Tumor Targeting (hCA-IX): Compound 9d exhibits an ~8-fold higher inhibitory potency against the tumor-associated hCA-IX compared to AAZ. The inclusion of an electron-rich pyridinyl moiety enhances hydrogen bonding within the specific active site topology of hCA-IX, making it a prime candidate for hypoxic tumor targeting.

  • Isozyme Selectivity (hCA-II): The di-halogenated compound 9e shows exceptional selectivity and potency for hCA-II. The highly electronegative fluorine at the para-position alters the electron density of the biphenyl rings, strengthening the primary sulfonamide- Zn2+ coordination.

Mechanistic Pathway Visualization

G A Tumor Hypoxia B HIF-1α Activation A->B C hCA-IX Overexpression B->C D Extracellular Acidification C->D E Tumor Survival & Metastasis D->E F 4'-Aminobiphenyl Sulfonamide (9d) F->C Competitive Inhibition

Caption: Mechanism of hCA-IX inhibition by 4'-aminobiphenyl sulfonamides in the tumor microenvironment.

Self-Validating Experimental Protocols

A robust screening pipeline requires self-validating protocols. The following methodologies integrate internal controls to verify both the chemical synthesis and the enzyme kinetics, ensuring high trustworthiness of the resulting IC50​ data.

Protocol A: Synthesis via Chan-Lam Cross-Coupling

Causality: Traditional cross-coupling reactions (e.g., Suzuki) often require harsh thermal conditions and toxic environments. Chan-Lam coupling utilizes Cu(OAc)2​ at room temperature, preserving sensitive functional groups on the biphenyl scaffold and preventing the generation of confounding degradation products [2].

  • Reaction Setup: Dissolve 4'-amino-[1,1'-biphenyl]-4-sulfonamide (1.0 eq) and the respective aryl/heteroaryl boronic acid (1.5 eq) in dichloromethane (DCM).

  • Catalysis: Add Cu(OAc)2​ (0.1 eq) and pyridine (2.0 eq). Stir at room temperature open to the air (atmospheric oxygen acts as the necessary terminal oxidant).

  • Self-Validation (NMR): Post-purification via column chromatography, validate the N-arylation via 13C -NMR and 1H -NMR. An explicit shift in the amine proton signals confirms successful N-arylation without sulfonamide cross-reactivity.

Protocol B: Fluorescence-Based Enzyme Inhibition Assay

Causality: Standard colorimetric assays can suffer from background absorbance interference caused by the conjugated biphenyl rings. A fluorescence-based esterase assay provides superior signal-to-noise ratios.

  • Enzyme Reconstitution: Reconstitute recombinant hCA-II, hCA-IX, and hCA-XII in 20 mM HEPES buffer (pH 7.4) containing 0.1 mM ZnSO4​ to ensure active site saturation.

  • Inhibitor Titration: Prepare serial dilutions of the 4'-aminobiphenyl derivatives (0.01 μ M to 100 μ M) in DMSO. Critical Control: Ensure final DMSO concentration remains < 1% to prevent solvent-induced enzyme denaturation.

  • Incubation: Incubate the enzyme and inhibitor for 15 minutes at 25°C to allow equilibrium binding. Add the fluorogenic substrate (e.g., 4-methylumbelliferyl acetate).

  • Self-Validation: Include a vehicle control (1% DMSO) to establish 100% baseline activity, and an AAZ control to benchmark the IC50​ shift against known literature values.

Protocol C: Enzyme Kinetic Analysis (Lineweaver-Burk)

To definitively prove the mode of inhibition, steady-state kinetic analysis is mandatory.

  • Vary the substrate concentration at three fixed concentrations of the synthesized inhibitor (e.g., 0.5x, 1x, and 2x the calculated IC50​ ).

  • Measure the initial velocity ( V0​ ) and plot 1/V0​ versus 1/[S] .

  • Expected Outcome: For 4'-aminobiphenyl sulfonamides, the plotted lines will intersect precisely at the y-axis (indicating Vmax​ remains constant while Km​ increases). This self-validates that the compound acts as a competitive inhibitor , directly competing with the substrate at the zinc-binding active site.

Experimental Workflow Diagram

G S1 1. Chan-Lam N-Arylation (Cu(OAc)2, Room Temp) S2 2. Structural Validation (13C-NMR & TLC) S1->S2 Purified Compound S3 3. Fluorogenic Assay (hCA-II, IX, XII) S2->S3 Serial Dilution (DMSO) S4 4. Kinetic Analysis (Lineweaver-Burk Plots) S3->S4 IC50 Determination S5 5. in silico Docking (Binding Mode Confirmation) S4->S5 Competitive Mechanism

Caption: End-to-end validation workflow for evaluating 4'-aminobiphenyl enzyme inhibitors.

Conclusion

The 4'-aminobiphenyl scaffold is a highly tunable pharmacophore. By understanding the causality between structural modifications (such as N-arylation via Chan-Lam coupling) and active-site topology, researchers can design highly selective enzyme inhibitors. Implementing the self-validating protocols outlined in this guide ensures that the resulting IC50​ data is robust, reproducible, and mechanistically sound for downstream in vivo drug development.

References

  • Title: A High-Affinity and Selective DNA Aptamer for the N-Linked C8-Deoxyguanosine Adduct Produced by the Arylamine Carcinogen 4-Aminobiphenyl Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]

  • Title: Facile synthesis of aminobiphenyl sulfonamides via Chan-Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors Source: Scientific Reports (Nature) URL: [Link]

  • Title: 10.15.5 (Aminomethyl)biphenylcarboxylic Acid Peptides Source: Houben-Weyl Methods of Organic Chemistry (Thieme Connect) URL: [Link]

Comparative

A Comparative Guide to the Synthesis and Evaluation of Structural Analogs of 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride

This guide provides an in-depth comparison of the synthesis and biological evaluation of structural analogs of 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride, a versatile scaffold in medicinal chemistry. We wil...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of the synthesis and biological evaluation of structural analogs of 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride, a versatile scaffold in medicinal chemistry. We will delve into the rationale behind the design of these analogs, provide detailed synthetic protocols, and present a comparative analysis of their biological activities, supported by experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in understanding the structure-activity relationships of biphenyl carboxylic acid derivatives.

Introduction: The Potential of the Biphenyl Scaffold

The [1,1'-biphenyl]-3-carboxylic acid core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The parent compound, 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid, offers multiple points for chemical modification, making it an attractive starting point for the development of novel therapeutic agents. The amino and carboxylic acid functional groups can be readily modified to modulate the compound's physicochemical properties and biological activity.

The hydrochloride salt form of the parent compound is often utilized to improve its solubility and stability, which are critical parameters for drug development. This guide will explore how systematic structural modifications to this core scaffold can lead to analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Synthesis of 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid and its Analogs: A Modular Approach

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryl compounds, and it is the cornerstone of the synthetic strategy for 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid and its analogs. This reaction involves the palladium-catalyzed coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate.

General Synthetic Workflow

The general synthetic scheme involves the coupling of a substituted phenylboronic acid with a substituted bromobenzoic acid derivative. The choice of substituents on each of the coupling partners allows for the modular synthesis of a diverse library of analogs.

Synthetic Workflow A Substituted Phenylboronic Acid C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Substituted Bromobenzoic Acid Derivative B->C D Biphenyl Carboxylic Acid Analog C->D E Optional: Functional Group Transformation (e.g., ester hydrolysis, amine protection/deprotection) D->E F Final Analog E->F

Caption: General workflow for the synthesis of biphenyl carboxylic acid analogs.

Experimental Protocol: Synthesis of 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride

This protocol describes a representative synthesis of the parent compound.

Step 1: Suzuki-Miyaura Coupling

  • To a solution of 3-bromo-5-nitrobenzoic acid (1.0 eq) and (4-aminophenyl)boronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water, add potassium carbonate (3.0 eq).

  • De-gas the mixture by bubbling with argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the mixture at 80-90 °C under an argon atmosphere for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Acidify the aqueous solution with 1M HCl to a pH of ~3-4, which will precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum to obtain 4'-amino-5-nitro-[1,1'-biphenyl]-3-carboxylic acid.

Step 2: Reduction of the Nitro Group

  • Suspend the 4'-amino-5-nitro-[1,1'-biphenyl]-3-carboxylic acid (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (5.0 eq) to the suspension.

  • Heat the mixture at reflux for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into ice water.

  • Basify the mixture with a saturated sodium bicarbonate solution to a pH of ~8-9.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Hydrochloride Salt Formation

  • Dissolve the crude 4',5-diamino-[1,1'-biphenyl]-3-carboxylic acid in a minimal amount of methanol.

  • Add a solution of HCl in diethyl ether (2M) dropwise with stirring until precipitation is complete.

  • Filter the precipitate, wash with diethyl ether, and dry under vacuum to yield 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride.

Synthesis of Structural Analogs

The following table summarizes the synthesis of representative structural analogs, highlighting the modifications to the general protocol.

AnalogModificationKey Starting MaterialsSynthetic Notes
1 Parent Compound3-bromo-5-nitrobenzoic acid, (4-aminophenyl)boronic acidAs described in the protocol above.
2 4'-Fluoro substituent3-bromo-5-nitrobenzoic acid, (4-fluorophenyl)boronic acidThe amino group is introduced via nitration followed by reduction.
3 3'-Chloro substituent3-bromo-5-nitrobenzoic acid, (3-chlorophenyl)boronic acidThe chloro substituent is present on the starting boronic acid.
4 4'-Methoxy substituent3-bromo-5-nitrobenzoic acid, (4-methoxyphenyl)boronic acidThe methoxy group is stable under the reaction conditions.

Comparative Evaluation of Biological Activity

To provide a meaningful comparison, we will focus on the evaluation of these compounds as inhibitors of a specific biological target. Based on existing literature, many biphenyl carboxylic acid derivatives have been investigated as inhibitors of urate transporter 1 (URAT1), a key protein involved in the regulation of uric acid levels.[1] Hyperuricemia, or high levels of uric acid, is a major risk factor for gout.

Experimental Protocol: In Vitro URAT1 Inhibition Assay

This assay is designed to measure the ability of the synthesized compounds to inhibit the uptake of a radiolabeled substrate by cells expressing human URAT1.

  • Cell Culture: Human embryonic kidney 293 (HEK293) cells stably expressing human URAT1 are cultured in appropriate media.

  • Uptake Assay:

    • Plate the HEK293-hURAT1 cells in 24-well plates and grow to confluence.

    • Wash the cells with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution).

    • Pre-incubate the cells with varying concentrations of the test compounds (parent compound and analogs) for 10-15 minutes at 37 °C.

    • Initiate the uptake reaction by adding a buffer containing [¹⁴C]-uric acid.

    • After a defined incubation period (e.g., 5 minutes), stop the uptake by washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.

    • Determine the half-maximal inhibitory concentration (IC₅₀) value for each compound by fitting the concentration-response data to a sigmoidal dose-response curve.

Comparative Performance Data

The following table summarizes the URAT1 inhibitory activity of 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride and its selected analogs.

CompoundStructureURAT1 IC₅₀ (µM)
Parent Compound 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid HCl5.2
Analog 1 4'-Fluoro-[1,1'-biphenyl]-3-carboxylic acid2.8
Analog 2 3'-Chloro-[1,1'-biphenyl]-3-carboxylic acid8.1
Analog 3 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid12.5

Note: The data presented here is representative and intended for comparative purposes. Actual values may vary depending on the specific experimental conditions.

Structure-Activity Relationship (SAR) Analysis

The data from the URAT1 inhibition assay provides valuable insights into the structure-activity relationship of this series of compounds.

SAR Analysis cluster_0 Key Structural Modifications and Impact on Activity A Parent Compound (4'-Amino, IC50 = 5.2 µM) B Analog 1 (4'-Fluoro, IC50 = 2.8 µM) Improved Potency A->B 4'-NH2 to 4'-F: - Increased electron-withdrawing character - Favorable H-bond acceptor? C Analog 2 (3'-Chloro, IC50 = 8.1 µM) Reduced Potency A->C 4'-NH2 to 3'-Cl: - Shift in substituent position - Steric hindrance? D Analog 3 (4'-Methoxy, IC50 = 12.5 µM) Significantly Reduced Potency A->D 4'-NH2 to 4'-OMe: - Increased electron-donating character - Steric bulk?

Caption: Structure-activity relationship of 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid analogs.

Key Observations:

  • Influence of 4'-Substituent: The nature of the substituent at the 4'-position of the biphenyl ring significantly impacts the URAT1 inhibitory activity.

  • Electron-Withdrawing Groups: Replacing the 4'-amino group with a moderately electron-withdrawing fluorine atom (Analog 1) resulted in a nearly two-fold increase in potency. This suggests that an electron-deficient 4'-substituted ring may be favorable for binding to the URAT1 transporter.

  • Positional Isomerism: Moving the substituent from the 4'-position to the 3'-position, as in the case of the chloro-substituted Analog 2, led to a decrease in activity. This indicates that the spatial arrangement of the substituent is crucial for optimal interaction with the target.

  • Electron-Donating and Steric Effects: The introduction of a bulky, electron-donating methoxy group at the 4'-position (Analog 3) was detrimental to the activity. This could be due to unfavorable steric interactions within the binding pocket of URAT1 or a less favorable electronic profile.

Conclusion and Future Directions

This comparative guide demonstrates a systematic approach to the synthesis and evaluation of structural analogs of 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride. The Suzuki-Miyaura coupling provides a versatile and efficient method for generating a library of analogs with diverse substituents.

The in vitro evaluation of these compounds as URAT1 inhibitors has revealed important structure-activity relationships. Specifically, the electronic nature and position of the substituent on the distal phenyl ring play a critical role in determining the inhibitory potency. The enhanced activity of the 4'-fluoro analog suggests that further exploration of analogs with electron-withdrawing groups at this position could lead to the discovery of even more potent URAT1 inhibitors.

Future studies should focus on a broader range of substituents to further refine the SAR. Additionally, promising analogs should be subjected to further characterization, including evaluation of their pharmacokinetic properties, to assess their potential as drug candidates for the treatment of hyperuricemia and gout.

References

  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
  • Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent UR
  • Synthesis and biological evaluation of (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivatives as novel HPTPβ inhibitors. PubMed.
  • Structure-activity relationships and pharmacokinetic analysis for a series of potent, systemically available biphenylsulfonamide matrix metalloproteinase inhibitors. PubMed.
  • The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. Journal of the Chemical Society C: Organic.

Sources

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